molecular formula C15H9FO B2905032 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one CAS No. 82677-84-7

1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one

Cat. No.: B2905032
CAS No.: 82677-84-7
M. Wt: 224.234
InChI Key: KGXLYUSMGFJWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one (CAS 82677-84-7) is a solid organic compound with a molecular weight of 224.23 g/mol and the molecular formula C 15 H 9 FO . This compound is characterized as a yellow solid with a melting point in the range of 59-62 °C . It is a fluorinated aromatic ynone that serves as a versatile and valuable building block in synthetic organic chemistry, particularly in the development of more complex molecular structures . The structure of this compound, featuring an electron-withdrawing carbonyl group adjacent to an alkyne and a fluorinated aryl ring, makes it a potential intermediate for various cyclization reactions, including the synthesis of heterocyclic compounds. Its physicochemical properties, including its structural fingerprints, are documented in public chemical databases . Researchers are advised to handle this material with care, following all appropriate safety protocols. It is typically recommended for storage in a sealed container under dry conditions at 4 to 8 °C to maintain its stability and purity . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-3-phenylprop-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXLYUSMGFJWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82677-84-7
Record name 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Pharmacological Potential of Fluorinated Propargyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

The : A Technical Guide is structured below. This guide synthesizes chemical biology principles with practical drug discovery applications, focusing on the unique reactivity of this pharmacophore.[1]

Advanced Covalent Warheads for Precision Medicine

Part 1: Executive Summary & Core Pharmacophore

The Fluorinated Propargyl Ketone (FPK) represents a specialized class of electrophilic "warheads" used in the design of covalent inhibitors and activity-based probes. Structurally, it combines an internal alkyne with a fluorinated ketone moiety (typically a trifluoromethyl group).

The Pharmacophore: R-C≡C-C(=O)-CF3

This structural motif offers a unique pharmacological profile distinct from standard propargyl amides or non-fluorinated ynones:

  • Hyper-Electrophilicity: The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), significantly increasing the susceptibility of the

    
    -carbon to nucleophilic attack (Michael addition).
    
  • Metabolic Stability: The C-F bond is resistant to oxidative metabolism (e.g., by Cytochrome P450s), preventing the formation of unstable metabolites often seen with methyl ketones.

  • Reversibility Tuning: Depending on the steric environment, the covalent adduct formed with protein thiols can be tuned from reversible to irreversible, a critical parameter in reducing off-target toxicity.

Part 2: Chemical Biology & Mechanism of Action

The "Warhead" Mechanism: 1,4-Michael Addition

The primary mechanism of action for FPKs is the covalent modification of nucleophilic amino acid residues—predominantly Cysteine (Cys-SH) —within a protein's active site.

Unlike standard fluoromethyl ketones (which target serine/cysteine proteases via hemiketal formation at the carbonyl), FPKs primarily act as Michael Acceptors . The -CF3 group amplifies the polarization of the conjugated system, driving the nucleophile to attack the alkyne


-carbon.
Visualization of the Reaction Pathway

The following diagram illustrates the covalent capture of a target cysteine protease by an FPK inhibitor.

FPK_Mechanism Substrate FPK Inhibitor (R-C≡C-CO-CF3) Complex Michaelis Complex (Non-covalent) Substrate->Complex Binding (Kd) Enzyme Target Enzyme (Cysteine-SH) Enzyme->Complex TS Transition State (Nucleophilic Attack on β-Carbon) Complex->TS Activation Adduct Covalent Adduct (Thio-alkene) TS->Adduct k_inact (Irreversible/Reversible)

Caption: Kinetic pathway of FPK-mediated cysteine modification. The CF3 group enhances k_inact by lowering the activation energy of the Michael addition.

Part 3: Therapeutic Applications & Data[2]

Target Classes

FPKs are particularly effective against targets with a catalytic cysteine or a non-catalytic cysteine located in an accessible pocket.

Target ClassMechanismTherapeutic AreaAdvantage of FPK
Cysteine Proteases Active site inhibition (Cathepsins, Caspases)Oncology, InflammationHigh potency due to CF3-enhanced electrophilicity.
Viral Proteases Covalent modification (e.g., SARS-CoV-2 Mpro)AntiviralResistance to viral mutation; high selectivity over host serine proteases.
Kinases Targeting non-catalytic cysteines (e.g., BTK, EGFR)OncologyTunable reactivity prevents "promiscuous" labeling of non-target proteins.
Comparative Reactivity Data

The following table summarizes the relative reactivity (second-order rate constants,


) of FPKs compared to other common warheads against glutathione (GSH) as a model nucleophile.
Warhead TypeStructureRelative Reactivity (

)
Biological Implication
Acrylamide

1.0 (Baseline)Low reactivity; requires precise positioning.
Propargyl Amide

0.8Very low reactivity; often requires metabolic activation.
Propargyl Ketone

50.0Moderate reactivity; good balance.
Fluorinated Propargyl Ketone

>500.0 Hyper-reactive ; requires steric shielding to prevent toxicity.

Part 4: Experimental Protocols

Synthesis of a Representative FPK Scaffold

Objective: Synthesis of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one. Rationale: This protocol uses the Weinreb amide route to prevent over-addition of the organometallic reagent, a critical step for preserving the ketone functionality.

Step-by-Step Protocol:

  • Preparation of Weinreb Amide:

    • React phenylpropiolic acid (1.0 equiv) with N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), EDC·HCl (1.5 equiv), and HOBt (1.5 equiv) in DCM at 0°C.

    • Stir for 12h at RT. Quench with sat. NaHCO3. Extract with DCM, dry over MgSO4, and concentrate.

  • Grignard/Lithium Addition (The Critical Step):

    • Note: Direct addition of

      
       is difficult. An alternative "reverse" approach is often preferred using a trifluoroacetylating agent.
      
    • Alternative Route: Dissolve phenylacetylene (1.0 equiv) in dry THF under Argon. Cool to -78°C.

    • Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.

    • Add ethyl trifluoroacetate (1.2 equiv) or N-methoxy-N-methyltrifluoroacetamide dropwise.

    • Crucial: Maintain temperature at -78°C to prevent double addition.

  • Workup:

    • Quench with saturated NH4Cl solution (cold).

    • Extract with Et2O. Wash with brine.

    • Purify via silica gel chromatography (Hexanes/EtOAc). Warning: FPKs are volatile and reactive; avoid prolonged exposure to silica.

Activity-Based Protein Profiling (ABPP) Workflow

To validate the target engagement of an FPK, an ABPP assay is the gold standard.

ABPP_Workflow Step1 Cell Lysate / Live Cells (Proteome) Step2 Treat with FPK Probe (Alkyne-tagged FPK) Step1->Step2 Covalent Labeling Step3 Click Chemistry (Add Azide-Rhodamine or Azide-Biotin) Step2->Step3 CuAAC Reaction Step4 SDS-PAGE / Mass Spec Step3->Step4 Visualization/ID

Caption: ABPP workflow for identifying off-target liabilities of FPKs using a "Clickable" analogue.

Part 5: Challenges & Future Outlook

  • Glutathione Depletion: The high electrophilicity of FPKs poses a risk of depleting cellular GSH, leading to oxidative stress.

    • Mitigation: Introduce steric bulk at the

      
      -position of the alkyne or use a difluoromethyl (
      
      
      
      ) group instead of trifluoromethyl to lower reactivity.
  • Selectivity: To ensure the FPK reacts only with the target cysteine, the non-covalent binding affinity (

    
    ) of the scaffold must be high. The warhead should only "snap shut" once the molecule is correctly docked.
    

Part 6: References

  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 2020. [Link]

  • Discovery of CMX990: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead. ACS Medicinal Chemistry Letters, 2023. [Link]

  • Synthesis of Trifluoromethyl Ketones by Nucleophilic Trifluoromethylation. Beilstein Journal of Organic Chemistry, 2021. [Link]

  • Alkyne Reactivity and Electrophilic Addition. Michigan State University Chemistry Department. [Link]

  • Design and Synthesis of Small-Molecule Inhibitors as Anti-Malarial Agents. Eastern Michigan University Digital Commons. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Use of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Context of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one in Modern Research

1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one is a member of the chalcone family of compounds, specifically an aryl alkynone derivative. These molecules are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The core structure, featuring a carbonyl group conjugated with a carbon-carbon triple bond, makes it a reactive and versatile scaffold for the synthesis of novel heterocyclic compounds and as a potential pharmacophore in its own right. The presence of a fluorine atom is a common strategy in medicinal chemistry to modulate the electronic and metabolic properties of a lead compound, potentially enhancing its efficacy and pharmacokinetic profile.

As researchers and drug development professionals, our interaction with such compounds necessitates a deep and intuitive understanding of their chemical behavior and associated hazards. This guide is designed to move beyond a simple recitation of safety data, providing a framework for thinking critically about the handling of this and similar research chemicals. The protocols and insights herein are grounded in the principle of self-validation: a robust experimental plan is one where safety is an intrinsic and verifiable component of the workflow.

Section 1: Core Safety and Hazard Profile

A thorough understanding of a compound's hazard profile is the foundation of safe laboratory practice. For 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one, the primary hazards identified through the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals are irritation to the skin, eyes, and respiratory tract.[1]

GHS Hazard Identification

The following hazard statements are consistently associated with this compound:

  • H315: Causes skin irritation. [1] This indicates that direct contact with the skin is likely to cause inflammation, redness, and discomfort.

  • H319: Causes serious eye irritation. [1] Contact with the eyes can lead to significant and potentially damaging inflammation.

  • H335: May cause respiratory irritation. [1] Inhalation of the dust or aerosolized particles can irritate the nose, throat, and lungs.

It is crucial to interpret these warnings not as mere labels, but as indicators of the compound's intrinsic reactivity and its potential to interact with biological tissues. The electrophilic nature of the α,β-unsaturated carbonyl system likely contributes to these irritant effects through covalent modification of proteins and other biomolecules.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one is provided in the table below. These properties are essential for understanding its behavior in various experimental contexts.

PropertyValueSource
Molecular Formula C₁₅H₉FOPubChem[1]
Molecular Weight 224.23 g/mol PubChem[1]
CAS Number 82677-84-7PubChem[1]
Appearance Solid (predicted)-
IUPAC Name 1-(4-fluorophenyl)-3-phenylprop-2-yn-1-onePubChem[1]

Section 2: Risk Assessment and Mitigation Strategies

A proactive approach to safety involves a thorough risk assessment for every procedure involving this compound. The following diagram illustrates a logical workflow for risk mitigation.

RiskMitigation Risk Mitigation Workflow cluster_assessment Risk Assessment cluster_control Control Measures A Identify Hazards (H315, H319, H335) B Evaluate Exposure Routes (Inhalation, Dermal, Ocular) A->B C Assess Procedure-Specific Risks (Weighing, Dissolving, Reaction) B->C D Engineering Controls (Fume Hood, Ventilated Enclosure) C->D Mitigate E Administrative Controls (SOPs, Training) D->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) E->F G Safe Execution of Experiment F->G Implement

Caption: A workflow diagram for assessing and mitigating risks.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one, especially in its solid form, is a certified chemical fume hood. This is non-negotiable. The rationale is twofold: it prevents the inhalation of fine particulates and provides a contained space in the event of an accidental spill. For procedures involving weighing, a ventilated balance enclosure should be used to minimize the generation of airborne dust.

Personal Protective Equipment (PPE): A Necessary Barrier

The choice of PPE should be directly informed by the identified hazards.

  • Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes or airborne powder.

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact. Given the skin irritation hazard, it is prudent to double-glove when handling larger quantities or for prolonged periods. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.

Section 3: Standard Operating Procedures (SOPs)

The following protocols are provided as a template and should be adapted to the specific requirements of your institution and experiment.

SOP for Weighing and Solution Preparation
  • Preparation: Don the appropriate PPE (double nitrile gloves, chemical splash goggles, lab coat).

  • Engineering Control: Perform all operations within a chemical fume hood or a ventilated balance enclosure.

  • Tare: Place a clean, dry weighing vessel on the analytical balance and tare.

  • Dispensing: Carefully transfer the solid 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one from the stock bottle to the weighing vessel using a clean spatula. Avoid any actions that could generate dust.

  • Recording: Record the mass and securely close the stock bottle.

  • Dissolution: In the fume hood, add the desired solvent to the weighing vessel containing the compound. Use a vortex mixer or gentle swirling to aid dissolution. Ensure the vessel is capped during mixing.

  • Transfer: Transfer the resulting solution to the final reaction or storage vessel.

  • Decontamination: Thoroughly decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., acetone), and dispose of the rinse as hazardous waste.

SOP for Use in a Cell-Based Assay
  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM in DMSO) following the SOP in section 3.1.

  • Working Solutions: In a biological safety cabinet, perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Add the working solutions to the cell culture plates.

  • Incubation: Incubate the cells for the desired period.

  • Waste Disposal: All media and consumables containing the compound must be disposed of as hazardous chemical waste. Do not bleach.

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: For a small spill of the solid, carefully sweep it up using a dustpan and brush, avoiding dust generation. Place the material in a sealed container for disposal. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand) and then sweep up into a sealed container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to your institution's environmental health and safety department.

Section 5: Storage, Stability, and Disposal

Proper storage and disposal are essential for maintaining the integrity of the compound and ensuring laboratory and environmental safety.

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Stability: This compound is expected to be stable under recommended storage conditions. However, as an alkynone, it may be susceptible to nucleophilic attack, and its stability in various solvent systems should be empirically determined if long-term storage in solution is required.

Waste Disposal

All waste containing 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one, including contaminated consumables, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for the disposal of fluorinated organic compounds. Do not dispose of this material down the drain.

Conclusion: A Culture of Safety

The safe handling of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one is not merely a matter of following rules but of cultivating a deep-seated culture of safety. As scientists, our pursuit of knowledge must be intrinsically linked with a commitment to protecting ourselves, our colleagues, and the environment. By understanding the chemical nature of the compounds we work with and by rigorously applying the principles of risk assessment and mitigation, we can ensure that our research is both groundbreaking and responsible.

References

  • PubChem. Compound Summary for CID 13200052, 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Step-by-step synthesis of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Step-by-Step Synthesis of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via a Sonogashira cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.

Introduction

1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one, a diarylalkyne, belongs to the chalcone family of compounds, which are known for their diverse biological activities.[3][4][5] The presence of the fluorophenyl group can significantly enhance the molecule's metabolic stability and binding affinity to biological targets. The synthesis of such compounds is of great interest for the development of novel therapeutic agents and functional organic materials.

The Sonogashira cross-coupling reaction is the cornerstone of this synthetic protocol. It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2][6][7] This reaction is favored for its mild reaction conditions and tolerance of a wide range of functional groups.[1][7]

Reaction Principle: The Sonogashira Coupling

The synthesis of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one is accomplished by the Sonogashira coupling of 4-fluoro-iodobenzene with phenylacetylene. The reaction is catalyzed by a palladium(0) species, typically generated in situ from a palladium(II) precursor, and co-catalyzed by a copper(I) salt, such as copper(I) iodide.[1] An amine base, such as triethylamine, is used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.[1]

Catalytic Cycles

The mechanism of the Sonogashira coupling is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][8]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-fluoro-iodobenzene) to form a Pd(II) intermediate.[1]

  • Copper Cycle: The terminal alkyne (phenylacetylene) reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide.[1][9] This step is crucial as it activates the alkyne for the subsequent transmetalation step.[1]

  • Transmetalation and Reductive Elimination: The copper acetylide then transfers its acetylenic group to the palladium(II) complex in a process called transmetalation.[9] The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one, and regenerate the active Pd(0) catalyst.[1]

Diagram of the Sonogashira Coupling Mechanism:

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 Pd_Aryl Ar-Pd(II)-X(L2) Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)-C≡CR(L2) Pd_Aryl->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination (Ar-C≡CR) Product 1-(4-Fluorophenyl)-3- phenylprop-2-yn-1-one Pd_Alkyne->Product CuX CuX Cu_Alkyne Cu-C≡CR CuX->Cu_Alkyne + H-C≡CR + Base Cu_Alkyne->Pd_Aryl ArX 4-Fluoro-iodobenzene ArX->Pd_Aryl Alkyne Phenylacetylene Alkyne->Cu_Alkyne Base Base (e.g., Et3N) Base->Cu_Alkyne

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )PuritySupplier
4-Fluoro-iodobenzeneC₆H₄FI222.00≥98%Sigma-Aldrich
PhenylacetyleneC₈H₆102.13≥98%Sigma-Aldrich
Bis(triphenylphosphine)palladium(II) dichloridePdCl₂(PPh₃)₂701.9098%Sigma-Aldrich
Copper(I) iodideCuI190.45≥99.5%Sigma-Aldrich
Triethylamine (Et₃N)(C₂H₅)₃N101.19≥99.5%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11≥99.9%Sigma-Aldrich
Diethyl ether, anhydrous(C₂H₅)₂O74.12≥99.7%Sigma-Aldrich
Saturated aq. NH₄ClNH₄Cl53.49N/AIn-house prep.
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%Sigma-Aldrich
HexaneC₆H₁₄86.18HPLC gradeSigma-Aldrich
Ethyl acetateC₄H₈O₂88.11HPLC gradeSigma-Aldrich
Equipment
  • Schlenk line or other inert atmosphere setup

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glass column for chromatography

  • NMR spectrometer (¹H and ¹³C NMR)

  • FT-IR spectrometer

  • Mass spectrometer (e.g., GC-MS or LC-MS)

Experimental Protocol

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[10]

  • Fume Hood: All manipulations of reagents and solvents should be performed in a well-ventilated fume hood.[10][11]

  • Inert Atmosphere: Organometallic reagents are often sensitive to air and moisture.[12][13][14] The use of a Schlenk line or glovebox is recommended for handling the catalyst and anhydrous solvents.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste management guidelines.[10]

Reaction Setup and Procedure

Diagram of the Experimental Workflow:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Characterization A Dry Glassware C Add Reagents to Flask: - 4-Fluoro-iodobenzene - Phenylacetylene - PdCl2(PPh3)2 - CuI - Et3N - Anhydrous THF A->C B Prepare Inert Atmosphere (N2 or Ar) B->C D Heat Reaction Mixture (e.g., 60 °C) C->D E Monitor Reaction by TLC D->E F Quench Reaction (aq. NH4Cl) E->F Reaction Complete G Extract with Diethyl Ether F->G H Dry Organic Layer (MgSO4) G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J K Obtain Spectroscopic Data: - 1H NMR - 13C NMR - FT-IR - Mass Spectrometry J->K

Caption: Step-by-step workflow for the synthesis of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one.

Step-by-Step Instructions:

  • Preparation:

    • Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas (nitrogen or argon).

    • Set up the reaction under an inert atmosphere using a Schlenk line or a similar setup.

  • Reaction:

    • To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-fluoro-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous tetrahydrofuran (THF) (approx. 20 mL per mmol of 4-fluoro-iodobenzene) via a syringe.

    • Add triethylamine (2.0 eq) to the mixture.

    • Finally, add phenylacetylene (1.2 eq) dropwise to the stirring solution at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC). Use a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent.

    • Spot the reaction mixture and the starting materials on a TLC plate. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spots have disappeared and a new, more polar product spot is observed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by column chromatography on silica gel.

    • Use a gradient of hexane and ethyl acetate as the eluent, starting with 100% hexane and gradually increasing the polarity to elute the product.

    • Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to obtain 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one as a solid.

Characterization

The structure and purity of the synthesized 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one should be confirmed by spectroscopic methods.

TechniqueExpected Data
¹H NMR Aromatic protons in the range of δ 7.0-8.2 ppm.
¹³C NMR Alkyne carbons around δ 85-95 ppm, carbonyl carbon around δ 175-185 ppm, and aromatic carbons in the range of δ 115-140 ppm.
FT-IR Characteristic C≡C stretching vibration around 2200-2230 cm⁻¹, and a strong C=O stretching vibration around 1640-1660 cm⁻¹.
Mass Spec. Molecular ion peak corresponding to the molecular weight of the product (224.23 g/mol ).[15]

Note: The exact chemical shifts and absorption frequencies may vary depending on the solvent and instrument used.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield Inactive catalystEnsure the palladium catalyst is of good quality and has been stored properly. Consider using a freshly opened bottle.
Poor quality of anhydrous solventUse freshly distilled or commercially available anhydrous solvents.
Presence of oxygenEnsure the reaction is carried out under a strict inert atmosphere.
Formation of side products (e.g., Glaser coupling) High concentration of copper catalystReduce the amount of copper(I) iodide.
Presence of oxygenDe-gas the solvent and reagents thoroughly before starting the reaction.
Difficulty in purification Co-elution of impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one via a Sonogashira cross-coupling reaction. By following the step-by-step instructions and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for their research and development endeavors. The mechanistic insights and troubleshooting guide further support the successful execution of this synthetic procedure.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Solubility of Things. Safety and Handling of Organometallic Compounds. [Link]

  • ResearchGate. (PDF) Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. [Link]

  • SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • Case Western Reserve University. Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • ResearchGate. Synthesis, spectral characterization and in-vitro analysis of some novel chalcones derivatives. [Link]

  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. [Link]

  • Jetir.Org. A Study on the Synthesis, Characterisation of Chalcone moiety. [Link]

  • ResearchGate. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • ResearchGate. Spectroscopic Investigation of Some Chalcones. [Link]

  • Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]

  • Organic Chemistry Portal. One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. [Link]

  • UNIMAS Institutional Repository. Synthesis and Characterization of Chalcone Derived Heterocyclic Compounds and Their Biological Activities. [Link]

  • ACS Publications. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students | Journal of Chemical Education. [Link]

  • White Rose Research Online. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. [Link]

  • University of California, Santa Barbara. Pyrophorics - Organolithium Reagents - Standard Operating Procedure. [Link]

  • ACS Publications. Preparation of 4-Allenyloxazolines from (Z)-2-En-4-yn-1-ol via Propargyl/Allenyl Isomerization | The Journal of Organic Chemistry. [Link]

  • PubChem. 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one | C15H9FO | CID 13200052. [Link]

  • Middle East Technical University. synthesis of alkynyl-substituted pyrrole and 1,4- thiazepine derivatives. [Link]

  • PubMed Central. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. [Link]

  • MDPI. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. [Link]

  • PubMed Central. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [Link]

Sources

Application Notes & Protocols: Mastering the Michael Addition to 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Ynone Michael Additions

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, represents one of the most powerful and versatile transformations in synthetic organic chemistry.[1][2][3] This conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor) is prized for its efficiency and atom economy.[3]

This guide focuses on a specific, highly valuable class of Michael acceptors: α,β-alkynyl ketones, commonly known as ynones . Our model substrate, 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one , serves as an exemplary scaffold for exploring the nuances of this reaction. The inherent reactivity of the ynone system, driven by the powerful electron-withdrawing effect of the carbonyl group, renders the β-alkynyl carbon highly electrophilic and primed for nucleophilic attack.[4][5][6] The resulting vinyl ketone adducts are not merely products but are themselves versatile intermediates, poised for a wide array of subsequent chemical manipulations.

For researchers in medicinal chemistry and materials science, mastering the Michael addition to substrates like 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one is critical for the construction of complex molecular architectures with desirable pharmacological or material properties.

Mechanistic Pillars: Understanding the "Why"

A successful experimental design is predicated on a firm grasp of the underlying reaction mechanism. The Michael addition to an ynone is governed by the interplay between the acceptor, the nucleophile, and the choice of catalyst.

The Ynone Acceptor

The reactivity of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one is dictated by the polarization of its conjugated system. The carbonyl group strongly withdraws electron density from the alkyne, creating a significant partial positive charge (δ+) on the β-carbon, which is the site of nucleophilic attack.

The Nucleophilic Donor

The choice of nucleophile is paramount. The Michael reaction is most efficient with "soft" nucleophiles, which are characterized by a polarizable, diffuse electron cloud.[5][7] Their frontier orbitals (HOMO) have a favorable energetic match with the LUMO of the ynone, promoting the desired 1,4-addition pathway over a direct 1,2-attack at the carbonyl carbon.

  • Excellent Nucleophiles for Ynones Include:

    • Thiols (Thia-Michael): Exceptionally potent soft nucleophiles that often react rapidly under mild conditions.[4][8]

    • Amines (Aza-Michael): Common and effective nucleophiles.

    • Stabilized Carbon Enolates: Derived from active methylene compounds like malonates or β-ketoesters, requiring a base for deprotonation.[2][9]

Catalytic Strategies: The Art of Activation

Catalysis is employed to enhance the nucleophilicity of the donor or, in some cases, to activate the acceptor.

  • Base Catalysis: This is the most traditional approach. A base is used to deprotonate the Michael donor, generating a more potent nucleophile (e.g., a thiolate from a thiol). The reaction rate is directly influenced by the concentration and strength of the generated nucleophile.[8][10]

Base_Catalyzed_Michael_Addition Base-Catalyzed Thiol-Michael Addition Mechanism sub_thiol R-SH (Thiol) thiolate R-S⁻ (Thiolate) Potent Nucleophile sub_thiol->thiolate Deprotonation sub_base Base (e.g., Et3N) sub_base->thiolate intermediate Enolate Intermediate thiolate->intermediate 1,4-Conjugate Addition ynone Ynone Acceptor ynone->intermediate product Vinyl Sulfide Product (E/Z Mixture) intermediate->product Protonation protonated_base Base-H⁺ protonated_base->product

Caption: Base-catalyzed activation of a thiol for Michael addition to an ynone.

  • Nucleophilic (Phosphine) Catalysis: This elegant strategy avoids the need for a stoichiometric base. A tertiary phosphine (e.g., PPh₃, PBu₃) acts as the catalyst. It first attacks the ynone to form a zwitterionic phosphonium intermediate. This intermediate then acts as a Brønsted base, deprotonating the Michael donor and facilitating its addition.[11][12][13][14] This method is particularly valuable for substrates that are sensitive to strong bases.

Phosphine_Catalyzed_Michael_Addition Phosphine-Catalyzed Michael Addition Workflow start Start: Ynone + Nucleophile (Nu-H) + Catalytic Phosphine (R₃P) step1 1. R₃P attacks ynone β-carbon start->step1 zwitterion Zwitterionic Intermediate Formed [R₃P⁺-C=C-O⁻] step1->zwitterion step2 2. Zwitterion deprotonates Nu-H zwitterion->step2 activated_nu Activated Nucleophile (Nu⁻) + Protonated Intermediate step2->activated_nu step3 3. Nu⁻ attacks another ynone molecule activated_nu->step3 adduct_enolate Product-Enolate Formed step3->adduct_enolate step4 4. Proton transfer regenerates catalyst adduct_enolate->step4 end Final Product + Regenerated R₃P step4->end

Caption: General mechanism for nucleophilic phosphine catalysis in Michael additions.

Application Notes: A Guide to Experimental Design

The optimal reaction conditions are highly dependent on the chosen nucleophile. The following table summarizes representative conditions for the Michael addition to ynones, providing a starting point for experimental design.

Nucleophile (Donor)CatalystSolvent(s)TemperatureTypical TimeYieldKey Considerations & Causality
Thiophenol Triethylamine (Et₃N)Dichloromethane (DCM)Room Temp1-4 h>90%Thiolates are extremely potent nucleophiles; a weak organic base is sufficient. The reaction is often fast and clean, yielding a mixture of E/Z isomers.
Benzylamine None (Neat) or Acetic AcidEthanol or NoneRoom Temp - 60 °C2-12 h80-95%Primary amines are sufficiently nucleophilic to add without a catalyst, though a protic solvent or acid catalyst can accelerate the reaction by activating the ynone.
Diethyl Malonate Sodium Ethoxide (NaOEt)Ethanol (EtOH)Room Temp - Reflux6-24 h70-85%A strong base is required to generate the malonate enolate, which is a softer carbon nucleophile. The reaction must be run in the corresponding alcohol solvent to prevent transesterification.[9]
Indole Copper(I) Iodide (CuI)Acetonitrile (MeCN)80 °C12-24 h65-80%Indole is a weaker nucleophile. Lewis acid catalysis (e.g., Cu(I)) activates the ynone acceptor, making it more electrophilic and facilitating the attack by the neutral indole.
Methanol Triphenylphosphine (PPh₃)TolueneRoom Temp4-8 h>90%Phosphine catalysis enables the addition of less nucleophilic alcohols under neutral conditions, avoiding harsh bases that could cause side reactions.[11][12]

Detailed Experimental Protocols

The following protocols provide self-validating, step-by-step procedures for conducting the Michael addition on 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one with two different classes of nucleophiles and catalysts.

Protocol 1: Base-Catalyzed Thia-Michael Addition with Thiophenol

This protocol details a highly efficient and rapid addition of a thiol nucleophile under mild basic conditions.

Materials and Reagents:

  • 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one (1.0 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Protocol_Workflow Experimental Protocol Workflow start 1. Setup & Reagent Prep dissolve Dissolve ynone in anhydrous DCM under inert atmosphere (N₂ or Ar) start->dissolve add_reagents Add thiophenol, then triethylamine dropwise at 0 °C to control exotherm dissolve->add_reagents reaction 2. Reaction Monitoring add_reagents->reaction tlc Monitor progress via TLC (disappearance of starting ynone) reaction->tlc workup 3. Aqueous Work-up tlc->workup quench Quench with sat. NaHCO₃ Separate organic layer workup->quench extract Extract aqueous layer with DCM quench->extract wash_dry Combine organic layers, wash with brine, dry over MgSO₄, and filter extract->wash_dry purify 4. Purification & Characterization wash_dry->purify concentrate Concentrate in vacuo purify->concentrate chromatography Purify by flash column chromatography concentrate->chromatography characterize Characterize pure product (NMR, MS, IR) chromatography->characterize

Caption: A standardized workflow for synthesis, work-up, and purification.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one (e.g., 224 mg, 1.0 mmol).

  • Dissolution: Dissolve the ynone in 10 mL of anhydrous dichloromethane under an inert atmosphere (N₂ or Argon). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: While stirring, add thiophenol (121 mg, 1.1 mmol, 1.1 eq) via syringe. Subsequently, add triethylamine (121 mg, 1.2 mmol, 1.2 eq) dropwise over 2 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with 9:1 Hexanes:Ethyl Acetate. The disappearance of the starting ynone spot (higher Rf) and the appearance of a new product spot (lower Rf) indicates completion.

  • Work-up: Upon completion, dilute the reaction mixture with 20 mL of DCM. Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and then with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate to afford the pure vinyl sulfide product.

  • Characterization: The product, (E/Z)-1-(4-fluorophenyl)-3-phenyl-3-(phenylthio)prop-2-en-1-one, should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: Phosphine-Catalyzed Addition of Diethyl Malonate

This protocol illustrates a neutral organocatalytic approach for forming a C-C bond.

Materials and Reagents:

  • 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one (1.0 eq)

  • Diethyl malonate (1.5 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Toluene, anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one (224 mg, 1.0 mmol) and triphenylphosphine (26.2 mg, 0.1 mmol, 0.1 eq).

  • Solvent and Reagent Addition: Add 8 mL of anhydrous toluene, followed by diethyl malonate (240 mg, 1.5 mmol, 1.5 eq).

  • Reaction: Stir the mixture at room temperature for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC (8:2 Hexanes:Ethyl Acetate). The reaction is complete when the starting ynone is consumed.

  • Purification: Upon completion, directly load the reaction mixture onto a silica gel column. The non-polar toluene will allow the mixture to bind to the silica.

  • Chromatography: Elute the column with a suitable solvent system (e.g., a gradient of 0% to 20% Ethyl Acetate in Hexanes) to separate the product from triphenylphosphine oxide (a common byproduct) and any unreacted starting materials.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and characterize the resulting adduct by spectroscopic methods (NMR, MS) to confirm its identity.

References

  • Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters. Available at: [https://www.chemn Heterocycl-rev-lett.com/article_120419.html]([Link] Heterocycl-rev-lett.com/article_120419.html)

  • The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Usiena air - Unisi. Available at: [Link]

  • The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. ACS Publications. Available at: [Link]

  • Michael Adduct of Sulfonamide Chalcone Targets Folate Metabolism in Brugia Malayi Parasite. PMC. Available at: [Link]

  • Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs. PMC. Available at: [Link]

  • Michael additions catalyzed by phosphines. An overlooked synthetic method. Organic Chemistry Portal. Available at: [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PMC. Available at: [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications. Available at: [Link]

  • Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. PMC. Available at: [Link]

  • Base‐Promoted Michael Addition/Smiles Rearrangement/ N‐Arylation Cascade: One‐Step Synthesis of 1,2,3‐Trisubstituted 4‐Quinolones from Ynones and Sulfonamides. ResearchGate. Available at: [Link]

  • (PDF) Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ResearchGate. Available at: [Link]

  • PHOSPHINE-CATALYZED ADDITIONS OF NUCLEOPHILES AND ELECTROPHILES TO α,β–UNSATURATED CARBONYL COMPOUNDS. University of Illinois Urbana-Champaign. Available at: [Link]

  • The Thiol-Michael Addition Click Reaction: A Powerful and Widely. datapdf.com. Available at: [Link]

  • Michael Additions Catalyzed by Phosphines. An Overlooked Synthetic Method. ResearchGate. Available at: [Link]

  • Phosphine Catalyzed γ Addition to Activated Alkynes and Allenes. Denmark Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Tandem amination/Michael addition for the synthesis of 4‐quinolones. ResearchGate. Available at: [Link]

  • Michael Reaction. NROChemistry. Available at: [Link]

  • Michael Addition. Organic Chemistry Portal. Available at: [Link]

  • MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. ADICHEMISTRY. Available at: [Link]

  • Michael addition reaction. Wikipedia. Available at: [Link]

  • Michael Addition Reaction Mechanism. YouTube. Available at: [Link]

Sources

Application Notes and Protocols: Synthesis of Fluorinated Pyrimidines from Propargyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Fluorinated Pyrimidines in Modern Medicine

Fluorinated pyrimidines are a cornerstone of medicinal chemistry and have been instrumental in the development of powerful therapeutic agents, particularly in oncology. The strategic introduction of a fluorine atom into the pyrimidine ring can dramatically alter the molecule's biological properties. This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond, which can modulate metabolic stability, binding affinity to target enzymes, and cellular uptake.

The classic example, 5-Fluorouracil (5-FU), first synthesized by Heidelberger and colleagues in 1957, remains a widely used chemotherapeutic agent for treating a variety of cancers, including colorectal, breast, and stomach cancers.[1][2][3] 5-FU acts as an antimetabolite, where its metabolic products interfere with DNA and RNA synthesis, ultimately leading to cell death.[1][4] The success of 5-FU has spurred decades of research into new synthetic methodologies to access novel fluorinated pyrimidine scaffolds with improved efficacy, selectivity, and pharmacokinetic profiles.[5]

This guide details a versatile and efficient procedure for the synthesis of fluorinated pyrimidines, starting from readily accessible propargyl ketones. This approach offers a convergent and modular route to a diverse range of substituted fluorinated pyrimidines, making it a valuable tool for drug discovery and development programs.

Proposed Synthetic Strategy & Core Mechanism

The synthesis of pyrimidines often involves the condensation of a three-carbon component with a dinucleophile containing a N-C-N unit, such as an amidine or urea.[6][7] While direct literature for the cyclization of propargyl ketones to pyrimidines is scarce, a logical and scientifically sound pathway can be proposed based on established reactions of similar substrates, such as the synthesis of pyrimidines from propargyl alcohols.[8]

Our proposed strategy involves a two-stage process:

  • Cyclocondensation: Reaction of a propargyl ketone with an amidine hydrochloride to form a non-aromatic dihydropyrimidine intermediate.

  • Oxidative Aromatization & Fluorination: Subsequent aromatization of the pyrimidine ring and introduction of the fluorine atom.

The causality behind these steps lies in the inherent reactivity of the starting materials. The propargyl ketone provides the C2-C1-C6 backbone of the pyrimidine ring, while the amidine provides the N1-C2-N3 fragment.

Reaction Mechanism

The reaction is proposed to proceed through the following key steps:

  • Michael Addition: The amidine nitrogen attacks the β-carbon of the alkyne in the propargyl ketone. This is facilitated by the electron-withdrawing nature of the adjacent carbonyl group.

  • Intramolecular Cyclization: The second nitrogen of the amidine then attacks the carbonyl carbon, leading to the formation of a six-membered dihydropyrimidine ring.

  • Dehydration: Elimination of a water molecule results in the formation of the aromatic pyrimidine ring.

  • Electrophilic Fluorination: In a subsequent step, the pyrimidine ring is treated with an electrophilic fluorinating agent, such as Selectfluor®, to introduce the fluorine atom at the desired position, typically C5. The mechanism of electrophilic fluorination with reagents like Selectfluor® is thought to proceed via an enol or enolate intermediate.[9][10]

Reaction_Mechanism cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: Aromatization & Fluorination Propargyl_Ketone Propargyl Ketone Michael_Adduct Michael Adduct Intermediate Propargyl_Ketone->Michael_Adduct Michael Addition Amidine Amidine Hydrochloride Amidine->Michael_Adduct Dihydropyrimidine Cyclized Dihydropyrimidine Michael_Adduct->Dihydropyrimidine Intramolecular Cyclization Aromatic_Pyrimidine Aromatic Pyrimidine Dihydropyrimidine->Aromatic_Pyrimidine Dehydration/Oxidation Fluorinated_Pyrimidine Fluorinated Pyrimidine Product Aromatic_Pyrimidine->Fluorinated_Pyrimidine Electrophilic Fluorination (e.g., Selectfluor®) Experimental_Workflow Start Start: Reagents & Glassware Prep Cyclocondensation Protocol 1: Cyclocondensation (Propargyl Ketone + Amidine) Start->Cyclocondensation Workup_1 Aqueous Workup & Extraction Cyclocondensation->Workup_1 Purification_1 Column Chromatography Workup_1->Purification_1 Intermediate Isolated Pyrimidine Intermediate Purification_1->Intermediate Fluorination Protocol 2: Electrophilic Fluorination (Pyrimidine + Selectfluor®) Intermediate->Fluorination Workup_2 Aqueous Workup & Extraction Fluorination->Workup_2 Purification_2 Column Chromatography Workup_2->Purification_2 Final_Product Final Fluorinated Pyrimidine Purification_2->Final_Product

Sources

Application Note: Microwave-Assisted Synthesis of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the rapid and efficient synthesis of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one, a fluorinated ynone derivative of the chalcone scaffold. Ynones are valuable intermediates in organic synthesis and building blocks for various heterocyclic compounds with potential pharmacological activity. The described methodology leverages Microwave-Assisted Organic Synthesis (MAOS) to dramatically reduce reaction times and improve yields compared to conventional heating methods. The protocol is based on a palladium and copper co-catalyzed Sonogashira coupling reaction between 4-fluorobenzoyl chloride and phenylacetylene. This guide explains the mechanistic rationale, provides a step-by-step procedure, and discusses the advantages of this green chemistry approach for accelerating drug discovery and development workflows.

Introduction: The Imperative for Speed and Efficiency in Synthesis

The synthesis of novel chemical entities is the rate-limiting step in many drug discovery pipelines. Traditional synthetic methods often involve long reaction times, harsh conditions, and significant energy consumption, creating a bottleneck in the iterative cycle of design, synthesis, and testing.[1] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges. By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of reaction mixtures, leading to dramatic accelerations in reaction rates, often reducing multi-hour or day-long processes to mere minutes. This efficiency gain is not merely about speed; it often translates to higher product yields, increased purity by minimizing byproduct formation, and alignment with the principles of green chemistry through reduced energy and solvent consumption.[1]

The target molecule, 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one, belongs to the ynone class of compounds, which are alkynyl ketones. These are highly versatile synthetic intermediates. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The synthesis of this ynone is efficiently achieved through a Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[2] When combined with microwave assistance, the Sonogashira coupling becomes an exceptionally potent tool for the rapid generation of diverse ynone libraries for biological screening.

Mechanistic Rationale: The Sonogashira Coupling

The synthesis of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one is achieved via the Sonogashira coupling of 4-fluorobenzoyl chloride with phenylacetylene. This reaction is typically co-catalyzed by palladium and copper complexes.[2] The generally accepted mechanism involves two interconnected catalytic cycles.

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the acyl chloride.

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base (e.g., triethylamine) to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium complex, which forms the desired ynone product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Microwave irradiation accelerates this process by efficiently heating the polar solvents and reagents involved, thereby increasing the rate of each step in the catalytic cycle.[2]

Experimental Protocol: Microwave-Assisted Sonogashira Acylation

This protocol describes a representative procedure for the synthesis of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one using a dedicated microwave reactor.

Materials and Reagents:

  • 4-Fluorobenzoyl chloride (1.0 mmol, 1.0 equiv.)

  • Phenylacetylene (1.1 mmol, 1.1 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv.)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Microwave reactor vials (10-20 mL capacity) with magnetic stir bars

  • Dedicated microwave synthesizer (e.g., Biotage Initiator™, CEM Discover™)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry 10 mL microwave process vial containing a magnetic stir bar, add the palladium catalyst, PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Reagent Addition: Sequentially add anhydrous THF (5 mL), triethylamine (0.28 mL, 2.0 mmol), phenylacetylene (0.12 mL, 1.1 mmol), and finally 4-fluorobenzoyl chloride (0.12 mL, 1.0 mmol) to the vial.

  • Vessel Sealing: Securely seal the vial with a Teflon septum or cap designed for high pressures.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the mixture under the conditions specified in Table 1. The reaction should be stirred throughout the irradiation period.

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50°C using the instrument's automated cooling system before carefully removing it from the reactor.

  • Work-up and Purification:

    • Quench the reaction mixture by adding 10 mL of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one.

Data Presentation

The use of microwave irradiation offers significant advantages over conventional heating methods for this Sonogashira coupling.

ParameterMicrowave-Assisted SynthesisConventional Heating
Temperature 120 °C80 °C (Reflux)
Time 15 minutes12 hours
Pressure (Max) ~10 barAtmospheric
Typical Yield 85-95%60-75%
Energy Input Focused, efficientBulk, inefficient
Purity (Crude) HighModerate (more byproducts)

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis.

Visualization of the Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis and purification workflow.

G cluster_prep Reaction Setup cluster_mw Microwave Synthesis cluster_workup Work-up & Purification reagents 1. Add Catalysts (Pd/Cu), Solvent (THF), Base (Et3N) to Vial reactants 2. Add Phenylacetylene & 4-Fluorobenzoyl Chloride reagents->reactants seal 3. Seal Microwave Vial reactants->seal irradiate 4. Irradiate in Reactor (120°C, 15 min) seal->irradiate cool 5. Cool Reaction Vessel irradiate->cool quench 6. Quench with aq. NH4Cl cool->quench extract 7. Extract with Ethyl Acetate quench->extract purify 8. Column Chromatography extract->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one.

Trustworthiness and Validation

The protocol described is designed to be self-validating. The success of the reaction can be monitored and confirmed through standard analytical techniques:

  • Reaction Monitoring: Progress can be tracked by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots, which should show the consumption of starting materials and the appearance of a new, less polar product spot.

  • Structural Confirmation: The identity and purity of the final product, 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one, must be rigorously confirmed by:

    • ¹H and ¹³C NMR Spectroscopy: To verify the chemical structure and absence of impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) and alkyne (C≡C) stretches.

Troubleshooting:

  • Low Yield: Ensure all reagents and the solvent are anhydrous. The palladium catalyst is sensitive to air and moisture. Consider using a different palladium source or ligand if yields are consistently low.

  • Incomplete Reaction: If starting material remains after the specified time, the irradiation time can be extended in 5-minute increments. Alternatively, increasing the temperature to 130-140°C may improve conversion, but monitor for potential decomposition.

  • Byproduct Formation: The primary byproduct is often the homocoupling of phenylacetylene (Glaser coupling). This can be minimized by ensuring the reaction is performed under an inert atmosphere (if possible with the reactor setup) and by using fresh, high-quality reagents.

Conclusion

The microwave-assisted Sonogashira coupling is a superior method for the synthesis of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one. It provides a rapid, high-yielding, and clean route to this valuable synthetic intermediate.[3] By dramatically shortening reaction times from hours to minutes, this protocol enables high-throughput synthesis, accelerating the discovery and development of new chemical entities for pharmaceutical and materials science applications. The adoption of MAOS technologies represents a significant step towards more efficient and sustainable chemical synthesis.

References

  • Efficient synthesis of ynones from carboxylic acids and terminal alkynes via Pd/Cu catalysis using 2-chloroimidazolium chloride as the activation reagent. New Journal of Chemistry.[Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.[Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.[Link]

  • A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. PMC.[Link]

  • Microwave-assisted one-pot synthesis of 1-indanones from arenes and alpha,beta-unsaturated acyl chlorides. PubMed.[Link]

  • Microwave-Assisted Syntheses of N-Heterocycles Using Alkenone-, Alkynone- and Aryl-carbonyl O-Phenyl Oximes: Formal Synthesis of Neocryptolepine. Academia.edu.[Link]

  • Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. PMC.[Link]

  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. IntechOpen.[Link]

  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI.[Link]

  • Microwave Chemistry: Cross-Coupling of Acyl Chlorides, Synthesis of Tertiary Amides, Indole-Fused 1,4-Diazepines, and Aristolactams. Organic Chemistry Portal.[Link]

  • Recent advances in microwave-assisted synthesis. ResearchGate.[Link]

  • Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans. MDPI.[Link]

  • Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. Green Chemistry (RSC Publishing).[Link]

  • Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Organic Chemistry Portal.[Link]

  • Rapid synthesis of [18F]fluoroestradiol: remarkable advantage of microwaving over conventional heating. PubMed.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-82677-84-7 Compound Class:


-Acetylenic Ketones (Diaryl Propynones)
CAS Registry Number:  82677-84-7[1]

Executive Summary & Solvent Selection Matrix

User Query: Which solvents are suitable for the recrystallization of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one to remove Sonogashira coupling byproducts?

Technical Response: This compound belongs to the class of conjugated alkynones. Unlike their alkene counterparts (chalcones), these molecules possess a linear, rigid geometry and are potent Michael acceptors. Purification requires a solvent system that balances the solubility of the fluorinated aromatic ring (moderately polar) with the hydrophobic phenyl ring, while avoiding thermal degradation of the alkyne triple bond.

Solvent Compatibility Table
Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (95%) PrimaryHigh Best balance for polar impurities (catalysts/salts). The fluorine atom enhances solubility in EtOH compared to the non-fluorinated parent.
Hexane / Ethyl Acetate BinaryHigh Ideal for removing non-polar starting materials (e.g., phenylacetylene). Use a 10:1 to 5:1 ratio.
Methanol AlternativeMedium Good for high-purity polishing, but lower boiling point limits the solubility differential.
Diethyl Ether / Pentane Cold CrystallizationMedium Use only if the compound has a low melting point (<50°C) or oils out easily.
Water Anti-solventLow Only use as a dropwise additive to alcoholic solutions. Do not use as primary solvent.

Decision Logic: Selecting Your Protocol

Use the following logic flow to determine the optimal purification route based on your crude material's profile.

SolventSelection Start Start: Analyze Crude Material ImpurityCheck Primary Impurity Type? Start->ImpurityCheck Metal Catalyst Residue (Pd/Cu) (Dark/Black Specs) ImpurityCheck->Metal StartMat Starting Material (Phenylacetylene/Halide) ImpurityCheck->StartMat Unknown Mixed / Unknown ImpurityCheck->Unknown SolvA Protocol A: Hot Filtration + Ethanol Metal->SolvA High Polarity Required SolvB Protocol B: Hexane/EtOAc Gradient StartMat->SolvB Non-polar Separation Unknown->SolvA Default Method OilCheck Did it 'Oil Out'? SolvA->OilCheck SolvB->OilCheck SolvC Protocol C: Cold Diffusion Rescue Re-dissolve & Seed (Switch to Protocol C) OilCheck->Rescue Yes Success Isolate Crystals OilCheck->Success No

Figure 1: Decision tree for solvent selection based on impurity profile. Note the specific pathway for removing metallic residues common in Sonogashira coupling.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Removal of polar impurities, Pd/Cu catalyst residues, and salts.

  • Preparation: Place 1.0 g of crude 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one in a 50 mL Erlenmeyer flask.

  • Dissolution: Add 5 mL of 95% Ethanol. Heat to boiling (approx. 78°C) on a water bath.

    • Critical: Do not use a direct flame or high-heat oil bath; alkynones can polymerize at high temperatures.

  • Saturation: If solid remains, add hot ethanol in 0.5 mL increments until dissolved.

  • Hot Filtration (Crucial Step): If dark specks (Pd/Cu) remain suspended, filter the hot solution through a pre-warmed glass frit or a celite pad.

    • Why? Metal particles act as nucleation sites for impurities, lowering crystal purity.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 mins).

    • Insulation: Wrap the flask in a paper towel to slow cooling rates.

  • Isolation: Cool in an ice bath (0°C) for 15 minutes. Filter the crystals using vacuum filtration. Wash with 1-2 mL of ice-cold ethanol.

Protocol B: Binary Solvent Method (Hexane / Ethyl Acetate)

Best for: Removal of unreacted starting materials (e.g., 4-fluoroiodobenzene).

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (the "good" solvent).

  • Precipitation: While keeping the solution hot (but below boiling), add warm Hexane (the "bad" solvent) dropwise.

  • Turbidity Point: Stop adding Hexane the moment a faint cloudiness (turbidity) persists.

  • Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution.

  • Crystallization: Allow to cool undisturbed. The non-polar starting materials will remain in the mother liquor while the target alkynone crystallizes.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a liquid blob instead of crystals). What happened? A: This is common with fluorinated alkynones, which often have lower melting points.

  • Cause: The solution cooled too quickly, or the concentration is too high (supersaturation).

  • Fix: Re-heat the mixture until the oil dissolves. Add a small seed crystal (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation. Switch to Protocol C (Cold Diffusion) : Dissolve in minimal DCM, layer Hexane on top, and store in the fridge.

Q: The crystals are yellow/orange. Is this an impurity? A: Not necessarily. Conjugated systems like 1,3-diphenylprop-2-yn-1-one are naturally yellow due to extended


-conjugation. However, if the color is dark brown or tar-like, it indicates oxidation or polymerization. Recrystallize with activated charcoal to remove colored impurities.[2]

Q: Can I use Acetone? A: Acetone is generally too powerful a solvent for this molecule (high solubility even at cold temps), leading to poor recovery yields. It is better used as a solvent for cleaning glassware than for crystallization here.

Safety & Stability (E-E-A-T)

  • Michael Acceptor Warning: This compound is an

    
    -unsaturated ketone. It is an electrophile capable of reacting with biological nucleophiles (e.g., cysteine residues in proteins). Wear gloves and avoid skin contact. 
    
  • Thermal Instability: The alkyne moiety is sensitive to prolonged heating. Do not reflux for extended periods (>1 hour) during recrystallization, as this may induce Glaser coupling (homocoupling) or polymerization.

  • Storage: Store the purified crystals in the dark at -20°C to prevent photo-induced cyclization or degradation.

References

  • Synthesis of

    
    -Alkynic Ketones: 
    
    • Source: Organic Syntheses, Coll.[3] Vol. 9, p.28 (1998).

    • Context: General procedures for preparing 1,3-diphenylprop-2-yn-1-one derivatives via oxid
    • URL:

  • Purification of Fluorinated Chalcones & Alkynones

    • Source: PubChem Compound Summary for 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one.[1]

    • Context: Physical properties and safety data sheets (SDS) confirming solubility profiles.
    • URL:

  • Sonogashira Coupling Purification Protocols

    • Source: Chemical Reviews, 2007, 107, 3, 874–922.
    • Context: Strategies for removing Pd/Cu catalysts
    • URL:

Sources

Identifying side products in the synthesis of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one

Introduction: The synthesis of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one, a valuable propiophenone derivative, is a critical step in various research and development pipelines. While seemingly straightforward, the common synthetic routes can be prone to side reactions that complicate purification and reduce yields. This guide provides expert-driven troubleshooting advice in a direct question-and-answer format to help you identify, understand, and mitigate the formation of common impurities.

Section 1: General Analysis & Product Characterization

This section establishes a baseline for the pure product, which is essential before troubleshooting impurities.

Q1: What are the expected analytical characteristics of pure 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one?

A1: The pure target compound is a solid at room temperature. Its identity and purity should be confirmed by a combination of chromatographic and spectroscopic methods. Expected data for the final product (Molecular Formula: C₁₅H₉FO, Molecular Weight: 224.23 g/mol ) are as follows[1]:

  • ¹H NMR (in CDCl₃): You should observe multiplets in the aromatic region. The protons on the phenyl ring attached to the alkyne typically appear around δ 7.3-7.6 ppm. The protons on the fluorophenyl ring will show characteristic splitting due to fluorine coupling; the two protons ortho to the carbonyl group will appear as a doublet of doublets around δ 8.1-8.2 ppm, while the two protons meta to the carbonyl will appear as a doublet of doublets around δ 7.1-7.2 ppm.

  • ¹³C NMR (in CDCl₃): Expect signals for the carbonyl carbon (~177 ppm), the two alkyne carbons (~87 and ~93 ppm), and various aromatic carbons. The carbons of the fluorophenyl ring will exhibit C-F coupling.

  • FT-IR (ATR): Key vibrational bands include a sharp peak for the alkyne C≡C stretch (~2200 cm⁻¹) and a strong peak for the carbonyl C=O stretch (~1640-1660 cm⁻¹).

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 224.

Section 2: Troubleshooting the Sonogashira Coupling Route

The Sonogashira coupling, which joins an aryl halide with a terminal alkyne, is a primary method for this synthesis. A typical route involves coupling 4-fluorobenzoyl chloride with phenylacetylene using a palladium catalyst and a copper(I) co-catalyst.

Q2: During LC-MS analysis of my crude product, I see a prominent peak with a mass of 202.26 g/mol . What is this byproduct and why did it form?

A2: This byproduct is almost certainly 1,4-diphenyl-1,3-butadiyne (MW: 202.26 g/mol ), the result of an oxidative homocoupling of your phenylacetylene starting material. This side reaction is known as the Glaser or Glaser-Hay coupling.[2][3][4]

Causality: The Glaser coupling is catalyzed by the same copper(I) salts used as a co-catalyst in the Sonogashira reaction.[5][6] In the presence of an oxidant, typically molecular oxygen from air, the copper acetylide intermediate dimerizes.[2][7] This process competes directly with the desired cross-coupling pathway. The reaction becomes particularly problematic under the following conditions:

  • Presence of Oxygen: Failure to maintain an inert, anaerobic atmosphere is the most common cause.

  • High Copper Concentration: An excessive amount of the copper(I) co-catalyst can accelerate the homocoupling pathway.

  • Elevated Temperatures: Higher temperatures can sometimes favor the homocoupling reaction over the desired cross-coupling.[8]

Workflow: Sonogashira vs. Glaser-Hay Side Reaction

The diagram below illustrates the divergence between the desired Sonogashira catalytic cycle and the competing Glaser-Hay homocoupling pathway.

G cluster_sonogashira Desired Sonogashira Cycle cluster_glaser Glaser-Hay Side Reaction Pd0 Pd(0)L₂ Pd_add Oxidative Addition (Ar-X) Pd0->Pd_add ArPdX Ar-Pd(II)-X Pd_add->ArPdX Transmetal Transmetalation ArPdX->Transmetal slow Cu_ac Copper Acetylide (Cu-C≡C-Ph) Cu_ac->Transmetal Cu_ac->Transmetal Oxidation Oxidation (O₂) Cu_ac->Oxidation Cu_ac->Oxidation ArPdAlk Ar-Pd(II)-C≡C-Ph Transmetal->ArPdAlk Red_elim Reductive Elimination ArPdAlk->Red_elim Red_elim->Pd0 Catalyst Regeneration Product Product Ar-C≡C-Ph Red_elim->Product Ph_alkyne Phenylacetylene Cu_cat Cu(I) Catalyst Dimer Dimerization Oxidation->Dimer Side_Product Side Product Ph-C≡C-C≡C-Ph Dimer->Side_Product caption Fig. 1: Competing Sonogashira and Glaser-Hay Pathways.

Caption: Fig. 1: Competing Sonogashira and Glaser-Hay Pathways.

Q3: My yield is very low, and I've isolated a large amount of 4-fluorobenzoic acid. What happened?

A3: The presence of 4-fluorobenzoic acid indicates the hydrolysis of your starting material, 4-fluorobenzoyl chloride. Acyl chlorides are highly reactive and susceptible to reaction with water.

Causality: This issue stems from inadequate control of moisture in your reaction setup.

  • Wet Solvents/Reagents: Using solvents (e.g., amine bases like triethylamine) or reagents that have not been properly dried is a primary cause.

  • Atmospheric Moisture: Performing the reaction in an open flask or with glassware that has not been oven- or flame-dried allows atmospheric moisture to enter and react with the acyl chloride.

Section 3: Troubleshooting the Friedel-Crafts Acylation Route

An alternative synthesis involves the Friedel-Crafts acylation of fluorobenzene with phenylpropiolyl chloride, catalyzed by a Lewis acid like AlCl₃.

Q4: My ¹H and ¹⁹F NMR spectra are more complex than expected, suggesting two similar fluorinated products. What is the likely side product?

A4: You are likely observing a mixture of regioisomers: the desired 1-(4-fluorophenyl)-3-phenylprop-2-yn-1-one (para-isomer) and the side product 1-(2-fluorophenyl)-3-phenylprop-2-yn-1-one (ortho-isomer).

Causality: The fluorine atom on the benzene ring is an ortho, para-directing group for electrophilic aromatic substitution.[9] While the para position is sterically less hindered and therefore generally favored, acylation at the ortho position can still occur, leading to a mixture of products.[9] The ratio of para to ortho product is influenced by:

  • Lewis Acid Strength: Stronger Lewis acids (e.g., AlCl₃) can sometimes decrease selectivity.

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the steric barrier for ortho-acylation.

  • Solvent: The choice of solvent can influence the effective size of the electrophilic complex and thus affect steric hindrance.

Workflow: Friedel-Crafts Regioselectivity

This diagram shows the formation of the acylium ion electrophile and its subsequent attack on the fluorobenzene ring at the competing ortho and para positions.

FC AcylCl Phenylpropiolyl Chloride AcyliumIon Acylium Ion Electrophile [Ph-C≡C-C=O]⁺ AcylCl->AcyliumIon LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon Fluorobenzene Fluorobenzene SigmaOrtho Ortho σ-complex (Resonance Stabilized) Fluorobenzene->SigmaOrtho Attack at ortho-position SigmaPara Para σ-complex (Resonance Stabilized) Fluorobenzene->SigmaPara Attack at para-position OrthoProduct Ortho-Isomer (Side Product) SigmaOrtho->OrthoProduct Deprotonation (Minor Pathway) ParaProduct Para-Isomer (Desired Product) SigmaPara->ParaProduct Deprotonation (Major Pathway) caption Fig. 2: Ortho vs. Para Selectivity in Friedel-Crafts Acylation.

Caption: Fig. 2: Ortho vs. Para Selectivity in Friedel-Crafts Acylation.

Section 4: Data Summary & Protocols

Table 1: Characteristics of Product and Common Side Products
Compound NameMolecular Weight ( g/mol )Key Identifying Feature(s)
1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one224.23[1]MS (m/z): 224. ¹H NMR: Aromatic signals with F-H coupling. IR (cm⁻¹): ~2200 (C≡C), ~1650 (C=O).
1,4-Diphenyl-1,3-butadiyne (Glaser Product)202.26MS (m/z): 202. Absence of carbonyl (C=O) peak in IR. Symmetrical structure simplifies ¹H NMR spectrum.[10]
1-(2-Fluorophenyl)-3-phenylprop-2-yn-1-one224.23MS (m/z): 224. Different F-H coupling pattern in ¹H and ¹⁹F NMR compared to the para-isomer.
4-Fluorobenzoic Acid (Hydrolysis Product)140.11MS (m/z): 140. Broad O-H stretch in IR spectrum (~2500-3300 cm⁻¹). Soluble in aqueous base.
Experimental Protocol 1: Optimized Copper-Free Sonogashira Coupling

This protocol is designed to minimize the formation of the Glaser homocoupling byproduct by eliminating the copper co-catalyst.[7][11]

  • Preparation: To an oven-dried Schlenk flask, add Pd(PPh₃)₄ (2 mol%), 4-fluorobenzoyl chloride (1.0 eq), and phenylacetylene (1.2 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent/Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed triethylamine (3.0 eq) via syringe.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Note: Gentle heating (40-50 °C) may be required for less reactive substrates, but room temperature is preferred to minimize side reactions.[8]

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Experimental Protocol 2: High-Selectivity Friedel-Crafts Acylation

This protocol uses a milder Lewis acid and controlled conditions to favor the formation of the para-isomer.[12]

  • Preparation: To an oven-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add fluorobenzene (5.0 eq, serves as solvent and reactant) and a milder Lewis acid such as ZnCl₂ or Fe(OTf)₃ (1.1 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: Add a solution of phenylpropiolyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.

  • Quenching: Carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl.

  • Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with water, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Remove excess fluorobenzene by vacuum distillation. Purify the resulting solid by recrystallization from an ethanol/hexane mixture.

References

  • ResearchGate. A) Classical Glaser coupling of dialkynes; B) Homocoupling of... | Download Scientific Diagram. [Link]

  • RSC Publishing. Recent advances and applications of Glaser coupling employing greener protocols. [Link]

  • MDPI. The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions. [Link]

  • Electronic Supplementary Information. Toward a mechanistic understanding of oxidative homocoupling: the Glaser–Hay reaction. [Link]

  • YouTube. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • PMC. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • The Sonogashira Coupling. [Link]

  • Brainly.in. how does 1,3-diphenylprop-2-en-1-one prepared ? ​. [Link]

  • ijarsct. Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. [Link]

  • SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]

  • TSI Journals. synthesis-and-evaluation-of-chalcone-derivatives-for-its-alpha-amylase-inhibitory-activity.pdf. [Link]

  • PubMed. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. [Link]

  • ResearchGate. Synthesis of 1,3-diphenylprop-2-yn-1-one (118h) from phenylacetylene... [Link]

  • CUETMOCK. 1,3-Diphenylprop-2-en-1-one is produced. [Link]

  • MDPI. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. [Link]

  • ChemSynthesis. 1,3-diphenyl-2-propyn-1-one - 7338-94-5, C15H10O, density, melting point, boiling point, structural formula, synthesis. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • NIH. 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. [Link]

  • PMC. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. [Link]

  • ResearchGate. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

  • PubChem. 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

Sources

Technical Support Center: Effective Removal of Palladium Catalyst Residues from 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the removal of palladium catalyst residues from 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one, a common product of Sonogashira cross-coupling reactions.[1] Ensuring the purity of active pharmaceutical ingredients (APIs) is critical, as regulatory bodies like the International Council for Harmonisation (ICH) have established stringent limits for heavy metal impurities.[2][3] Residual palladium can not only pose toxicological risks but also interfere with subsequent synthetic transformations.[4]

Troubleshooting Common Palladium Removal Challenges

This section addresses frequent issues encountered during the purification of Sonogashira coupling products and offers targeted solutions.

Problem 1: High Palladium Levels Persist After Standard Work-up

Symptom: Your isolated 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one product, after a typical aqueous work-up and extraction, shows palladium levels exceeding the acceptable limits for your application (e.g., >10 ppm for many pharmaceutical applications).[5][6]

Possible Cause: The palladium catalyst exists in various forms, including soluble species and fine colloidal particles, which are not effectively removed by simple phase separation.[7][8] The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and additives used.[9]

Solutions:

  • Initial Filtration: As a first step, always filter the crude reaction mixture through a pad of Celite®. This is a simple and often effective method for removing a significant portion of heterogeneous palladium catalysts.[4][10]

  • Method Screening: It is crucial to perform small-scale screening of different palladium removal techniques to identify the most effective one for your specific system. This can include testing various scavengers, activated carbon, and different filtration aids.[4]

  • Combination Approach: Employing a multi-step purification strategy, such as an initial filtration followed by treatment with a metal scavenger, often yields the best results.[11]

Problem 2: Inconsistent Palladium Removal Across Different Batches

Symptom: The same purification protocol yields varying levels of residual palladium in different batches of your product.

Possible Cause: The speciation of palladium, for instance, the ratio of Pd(0) to Pd(II), can vary between reaction runs, which in turn affects the efficacy of the chosen removal method.[8]

Solutions:

  • Robust Method Selection: Through screening, identify a palladium removal method that is effective against multiple forms of palladium.

  • Process Parameter Control: Ensure consistent reaction conditions (temperature, stirring, reaction time) to promote reproducible palladium speciation.

Problem 3: Significant Product Loss During Purification

Symptom: A substantial decrease in the yield of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one is observed after implementing a palladium removal step.

Possible Cause: The chosen purification method may be non-selective, leading to the co-adsorption or co-precipitation of your product along with the palladium residues.

Solutions:

  • Optimize Scavenger Amount: Use the minimum effective amount of the scavenger. A screening study can help determine the optimal scavenger-to-palladium ratio, minimizing product loss.[4]

  • Alternative Methods: Explore other purification techniques such as recrystallization, which can be highly selective for your target compound, leaving impurities in the mother liquor.[9]

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual palladium from my product so critical?

A1: Palladium is a heavy metal with documented toxic properties. Regulatory agencies, such as the ICH, enforce strict limits on the permissible levels of residual palladium in active pharmaceutical ingredients (APIs).[6][11] Beyond toxicity concerns, residual palladium can catalyze undesired side reactions in subsequent synthetic steps, leading to impurities and reduced yields.[4]

Q2: What are the primary methods for removing palladium catalysts?

A2: The most common and effective methods include:

  • Filtration: Using filter aids like Celite® to remove heterogeneous palladium.[7]

  • Adsorption (Scavenging): Employing solid-supported scavengers, such as thiol-functionalized silica or polymer-bound reagents, or activated carbon to bind and remove palladium.[12][13][14]

  • Crystallization: Purifying the product through recrystallization, which can effectively separate the desired compound from palladium impurities left in the mother liquor.[9]

  • Chromatography: Utilizing column chromatography to separate the product from the catalyst.[7][10]

Q3: How do I choose the most suitable palladium scavenger for my specific reaction?

A3: The selection of an appropriate scavenger depends on several factors:

  • Palladium Oxidation State: Thiol-based scavengers are generally more effective for Pd(II), while other types of scavengers may be better suited for Pd(0).[8]

  • Solvent System: Ensure the scavenger is compatible with your reaction solvent. Some are designed for aqueous environments, while others are for organic media.[3]

  • Chemical Nature of Your Product: The functional groups in your product can influence the choice of scavenger to avoid unwanted interactions.

Q4: Can I simply rely on column chromatography to remove palladium?

A4: While column chromatography can be effective, it is not always a foolproof method for complete palladium removal.[7][10] Highly non-polar products may co-elute with certain palladium species. It is often more efficient to use a scavenger or filtration step prior to chromatography.

In-Depth Experimental Protocols

Protocol 1: Palladium Removal Using Celite® Filtration

This is a fundamental first step for removing heterogeneous palladium.

Materials:

  • Crude reaction mixture of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one

  • Celite® 545

  • Sintered glass funnel

  • Appropriate solvent for dilution (e.g., dichloromethane, ethyl acetate)

  • Filter flask and vacuum source

Procedure:

  • Prepare a 1-2 cm thick pad of Celite® in a sintered glass funnel.

  • Pre-wet the Celite® pad with the solvent you will use to dilute the reaction mixture.

  • Dilute the crude reaction mixture with a suitable solvent.[7]

  • Slowly pour the diluted mixture onto the Celite® pad under gentle vacuum.

  • Wash the Celite® pad with additional solvent to ensure all of the product is collected in the filtrate.[7]

  • The filtrate, containing the crude product, can then be concentrated and subjected to further purification if necessary.[7]

Protocol 2: Palladium Scavenging with Thiol-Functionalized Silica Gel

This protocol is effective for removing soluble palladium species.

Materials:

  • Crude 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one solution

  • Thiol-functionalized silica gel (e.g., ISOLUTE® Si-Thiol)[12]

  • Reaction vessel with magnetic or overhead stirring

  • Filtration apparatus

Procedure:

  • Dissolve the crude product in a suitable solvent.

  • Add the thiol-functionalized silica gel to the solution. A typical starting point is to use 5-10 equivalents of the scavenger relative to the initial amount of palladium catalyst.

  • Stir the mixture at room temperature for 16-24 hours.[3] The optimal time may need to be determined experimentally.

  • Filter off the silica gel scavenger.

  • Wash the scavenger with fresh solvent to recover any adsorbed product.

  • Combine the filtrates and concentrate to obtain the purified product.

  • Analyze the product for residual palladium content.

Protocol 3: Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity.

Materials:

  • Crude 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one

  • A suitable solvent system (a single solvent or a binary mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below).

Procedure:

  • Dissolve the crude product in a minimum amount of the chosen hot solvent.

  • If necessary, hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum. The palladium residues should remain in the mother liquor.

Data Presentation and Visualization

Table 1: Comparison of Palladium Removal Methods
MethodTypical EfficiencyAdvantagesDisadvantages
Celite® FiltrationVariable, good for heterogeneous PdSimple, inexpensive, fastIneffective for soluble or colloidal Pd[7]
Activated CarbonGood to excellentInexpensive, widely availableCan adsorb product, leading to yield loss[3]
Metal ScavengersExcellent, often to <1 ppm[13]High selectivity, high efficiencyHigher cost, may require optimization[3][13]
RecrystallizationExcellentCan provide very high purityRequires suitable solvent system, potential for yield loss in mother liquor[9]
Workflow for Palladium Removal

Palladium_Removal_Workflow start Crude Reaction Mixture celite_filtration Celite® Filtration start->celite_filtration filtrate Filtrate celite_filtration->filtrate scavenging Metal Scavenging filtrate->scavenging If Pd > 10 ppm recrystallization Recrystallization filtrate->recrystallization Alternative to Scavenging scavenging->recrystallization Optional further purification final_product Purified Product (<10 ppm Pd) scavenging->final_product recrystallization->final_product

Caption: A typical workflow for the removal of palladium catalyst residues.

Troubleshooting Logic Diagram

Troubleshooting_Logic start High Residual Palladium? check_filtration Was Celite® filtration performed? start->check_filtration Yes perform_filtration Perform Celite® Filtration start->perform_filtration No check_filtration->perform_filtration No scavenger_screen Screen Different Scavengers check_filtration->scavenger_screen Yes perform_filtration->start optimize_conditions Optimize Scavenger Loading & Time scavenger_screen->optimize_conditions consider_recrystallization Consider Recrystallization optimize_conditions->consider_recrystallization success Palladium Levels Acceptable consider_recrystallization->success

Caption: A decision tree for troubleshooting high residual palladium levels.

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • Biotage. Metal scavengers for organic purification. Retrieved from [Link]

  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]

  • Books. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available.
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. Method of removing palladium - US20050256327A1.
  • ResearchGate. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF. Retrieved from [Link]

  • Sopachem. Metal Scavenger Guide. Retrieved from [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • PhosphonicS. Palladium removal test kits. Retrieved from [Link]

  • Biotage. (2023, January 20). Why palladium metal scavengers are not all the same. Retrieved from [Link]

  • ACS Publications. An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - Catalyzed Cleavage of Allyl Faropenem. Retrieved from [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. Retrieved from [Link]

  • Reagecon Knowledge. Standards for Elemental Impurities in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2018, January 18). Is there any method to remove palladium from a polymeric type material ? Retrieved from [Link]

  • Wiley Online Library. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Retrieved from [Link]

  • ResearchGate. Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF. Retrieved from [Link]

  • Reddit. (2022, August 1). Recrystallization help : r/OrganicChemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, February 28). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A. Retrieved from [Link]

  • Wikipedia. Sonogashira coupling. Retrieved from [Link]

  • Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]

  • MDPI. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Retrieved from [Link]

  • PMC. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • YouTube. (2022, May 22). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. Retrieved from [Link]

  • ResearchGate. Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Retrieved from [Link]

  • PMC. (2025, July 10). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. Retrieved from [Link]

  • PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Interpretation of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel synthetic compounds is paramount. Among the diverse classes of organic molecules, ynones, characterized by a carbonyl group conjugated with a carbon-carbon triple bond, represent a versatile scaffold for the synthesis of a wide array of bioactive heterocycles and functional materials. This guide provides an in-depth analysis of the ¹H NMR spectral interpretation of a specific ynone, 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one, and offers a comparative overview with alternative analytical techniques. As Senior Application Scientists, our goal is to blend theoretical principles with practical, field-tested insights to empower researchers in their analytical endeavors.

The Structural Significance of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one

1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one is a diaryl ynone featuring a fluorinated phenyl ring attached to the carbonyl group and a phenyl ring attached to the alkynyl moiety. The presence of the electron-withdrawing fluorine atom and the extensive conjugation across the molecule significantly influences its electronic properties and, consequently, its spectroscopic signatures. Accurate interpretation of its NMR spectrum is the first critical step in confirming its identity and purity, paving the way for its use in further research and development.

¹H NMR Spectral Interpretation: A Predictive Analysis

Predicted ¹H NMR Spectrum of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2', H-6'8.10 - 8.20Multiplet (dd)~ 8.8, 5.4
H-3', H-5'7.20 - 7.30Multiplet (t)~ 8.8
H-2, H-67.60 - 7.70Multiplet
H-3, H-4, H-57.40 - 7.55Multiplet

Causality Behind the Predicted Chemical Shifts:

The ¹H NMR spectrum of an organic molecule provides a map of the chemical environment of each proton. The chemical shift, integration, and multiplicity of each signal are dictated by factors such as electron density, the presence of neighboring protons, and the overall molecular geometry.

  • Aromatic Protons (H-2', H-6', H-3', H-5'): The protons on the 4-fluorophenyl ring are expected to exhibit a characteristic AA'BB' splitting pattern. The protons ortho to the carbonyl group (H-2' and H-6') are significantly deshielded due to the electron-withdrawing nature of the carbonyl group and will appear at the downfield end of the aromatic region, likely as a doublet of doublets. The protons meta to the carbonyl group (H-3' and H-5') will be influenced by both the carbonyl group and the fluorine atom, appearing as a triplet-like multiplet at a slightly upfield position. The fluorine atom will introduce through-bond coupling to the ortho protons (H-3' and H-5'), further complicating the splitting pattern.

  • Aromatic Protons (H-2, H-6, H-3, H-4, H-5): The protons of the phenyl ring attached to the alkyne are also in the aromatic region. Due to the anisotropic effect of the triple bond, these protons will experience a distinct magnetic environment. The ortho protons (H-2 and H-6) will likely be the most deshielded of this ring system, while the meta (H-3, H-5) and para (H-4) protons will appear as a complex multiplet.

Comparison with the Chalcone Analogue: The Influence of the Triple Bond

The ¹H NMR spectrum of the analogous chalcone, (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, provides a valuable reference point. In the chalcone, the vinylic protons (H-α and H-β) are a key feature, typically appearing as doublets with a large coupling constant (~15 Hz) indicative of a trans configuration. The absence of these signals in the ynone is the most striking difference.

Furthermore, the electronic influence of the triple bond in the ynone will subtly alter the chemical shifts of the aromatic protons compared to the double bond in the chalcone. The cylindrical magnetic anisotropy of the alkyne can lead to either shielding or deshielding of nearby protons depending on their spatial orientation. It is anticipated that the aromatic protons in the ynone will experience a slightly different electronic environment, leading to minor but measurable shifts in their resonances compared to the chalcone.

A Comparative Overview of Analytical Techniques

While ¹H NMR is a powerhouse for structural elucidation, a multi-technique approach provides a more complete and self-validating characterization of a novel compound.

Technique Information Provided Strengths Limitations
¹³C NMR Spectroscopy Number and type of carbon atoms.Provides a direct count of unique carbons; sensitive to the electronic environment.Lower sensitivity than ¹H NMR; requires more sample or longer acquisition times.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and non-destructive; excellent for identifying key functional groups like C=O and C≡C.Provides limited information on the overall molecular skeleton.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; provides the molecular formula and clues about the structure from fragmentation.Isomeric compounds can be difficult to distinguish.
UV-Vis Spectroscopy Information about the conjugated system.Provides information on the extent of π-conjugation; useful for quantitative analysis.Broad absorption bands provide limited structural detail.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). filter Filter the solution into a clean NMR tube. dissolve->filter shim Shim the magnetic field for homogeneity. tune Tune and match the probe. shim->tune acquire_1H Acquire ¹H spectrum (e.g., 16 scans). tune->acquire_1H acquire_13C Acquire ¹³C spectrum (e.g., 1024 scans). acquire_1H->acquire_13C ft Fourier Transform the FID. phase Phase the spectrum. ft->phase baseline Apply baseline correction. phase->baseline integrate Integrate the signals. baseline->integrate cluster_sample_prep cluster_sample_prep cluster_acquisition cluster_acquisition cluster_sample_prep->cluster_acquisition Transfer to Spectrometer cluster_processing cluster_processing cluster_acquisition->cluster_processing Raw Data (FID)

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR_Workflow cluster_sample_prep Sample Preparation (ATR) cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis place_sample Place a small amount of solid sample on the ATR crystal. apply_pressure Apply pressure to ensure good contact. place_sample->apply_pressure background Collect a background spectrum. sample_scan Scan the sample. background->sample_scan identify_peaks Identify characteristic absorption bands (e.g., C=O, C≡C). cluster_sample_prep cluster_sample_prep cluster_acquisition cluster_acquisition cluster_sample_prep->cluster_acquisition Place in Spectrometer cluster_analysis cluster_analysis cluster_acquisition->cluster_analysis Transmittance Spectrum

Caption: Workflow for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

In-Depth Comparison and Data Interpretation

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide complementary information to the ¹H NMR. Key expected signals include the carbonyl carbon (δ ~175-185 ppm), the two alkynyl carbons (δ ~85-95 ppm), and the aromatic carbons (δ ~120-140 ppm, with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling constant).

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two key absorptions: a strong, sharp peak for the carbonyl (C=O) stretch, expected around 1640-1660 cm⁻¹, and a sharp, medium-intensity peak for the alkyne (C≡C) stretch, typically found in the 2100-2260 cm⁻¹ region.[1] The presence of these two bands provides strong evidence for the ynone functionality.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) at m/z 224, corresponding to the molecular formula C₁₅H₉FO.[2] Characteristic fragmentation patterns would likely involve the loss of CO, the fluorophenyl group, and the phenylacetylene moiety, providing further structural confirmation.

UV-Vis Spectroscopy: Due to the extended π-conjugation, 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one is expected to exhibit strong UV absorption. Chalcones typically show two main absorption bands.[3] Similarly, this ynone will likely have a strong absorption band in the UV region, and its λ_max can be compared to that of similar chromophores to understand the electronic effects of the substituents.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive characterization of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one relies on a synergistic approach where data from multiple analytical techniques are integrated. While ¹H NMR spectroscopy provides the most detailed map of the proton framework, ¹³C NMR, IR, and mass spectrometry offer complementary and confirmatory evidence of the molecular structure. This guide, by presenting a predictive ¹H NMR analysis and comparing it with alternative techniques, provides a robust framework for researchers to confidently identify and characterize this and other novel ynone compounds, ensuring the integrity of their scientific investigations.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information: Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative 13 C NMR spectrum of ynone 1a. Chemical shifts of characteristic carbons are labeled. [Image]. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. Molecules, 25(13), 3057. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1968). Mass spectrometry of quinones. Part I. Reactions of 1,2-naphthaquinones in the mass spectrometer. J. Chem. Soc. B, 43-47. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative 1 H NMR spectrum of ynone 1a. Chemical shifts and relative integrations of characteristic protons are labeled. [Image]. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2010). Spectral Properties of Chalcones II. FABAD J. Pharm. Sci., 35, 209-223. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectrum of chalcones series (A,A'), dihydrochalcones series (B,B'), phloretin (dotted orange line), avobenzone (dotted black line) and octinoxate (dotted red line) at 10 µM in ethanol. [Image]. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2012). UV-VIS absorption and fluorescent characteristics of some substituted in the styril fragment synthetic chalcones. Bulgarian Chemical Communications, 44(3), 223-230. Retrieved from [Link]

  • ResearchGate. (n.d.). UV Spectra of chalcone derivatives. Figure 2. UV spectrum of the chalcones 1-4 mixture. [Image]. Retrieved from [Link]

  • Sci-Hub. (n.d.). Mass spectrometry of quinones. Part I. Reactions of 1,2-naphthaquinones in the mass spectrometer. Retrieved from [Link]

  • MDPI. (2021). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2021(4), M1303. Retrieved from [Link]

  • ACS Publications. (2022). Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry, 87(5), 2345–2356. Retrieved from [Link]

  • LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (2015). Acid Switchable Reaction of CF3-Ynones with Hydroxylamine To Form Selectively 3- and 5-CF3-Isoxazoles. The Journal of Organic Chemistry, 80(24), 12457–12464. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Arab American University. (2017). The Mass Spectra Analysis for α-Ionone and β-Ionone. International Journal of Chemistry, 9(3). Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Comparative Guide: 13C NMR Analysis of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one CAS: 177991-01-4 (Generic alkynone class) Application: Privileged scaffold in medicinal chemistry (e.g., mGluR5 antagonists, anticancer chalcone derivatives).[1] The Challenge: Accurately assigning carbon environments in fluorinated alkynones requires distinguishing between overlapping aromatic signals and identifying the specific splitting patterns (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) introduced by the fluorine atom.[1]

This guide provides a definitive 13C NMR assignment strategy, comparing the target fluorinated compound against its chlorinated and methoxylated analogs to isolate electronic substituent effects.[1][2]

Part 1: Structural Logic & Assignment Strategy

The 13C NMR spectrum of this molecule is defined by three distinct regions. Understanding the physics behind these shifts is critical for accurate assignment.

The Deshielded Carbonyl (~177 ppm)

The carbonyl carbon (C1) is the most deshielded signal due to the electronegativity of oxygen and the magnetic anisotropy of the C=O double bond.[2] In this specific scaffold, the carbonyl is conjugated with both the aromatic ring and the alkyne, lowering its frequency slightly compared to non-conjugated ketones.[1][3]

The Alkyne "Internal" Region (~85–91 ppm)

Unlike terminal alkynes (which appear ~70–80 ppm), the internal alkyne carbons (C2 and C3) are shifted downfield.[1][3]

  • C3 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -carbon):  Resonates at a higher frequency (~90-91 ppm) due to resonance contributors that place a partial positive charge at this position (Michael acceptor character).[1][3]
    
  • C2 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -carbon):  Resonates upfield (~85-86 ppm).[1]
    
The Fluorine "Fingerprint" (Splitting Patterns)

The 4-fluorophenyl ring introduces spin-spin coupling between


C and 

F (

).[1] This results in characteristic doublets with predictable coupling constants (

) based on distance:
  • Ipso (C-F): Large doublet (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Hz).[1][3]
    
  • Ortho: Medium doublet (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Hz).[1][3]
    
  • Meta: Small doublet (

    
     Hz).
    
  • Para: Minimal to no coupling (

    
     Hz).
    

Part 2: Comparative Data Analysis

The following table contrasts the target compound with its 4-Chloro and 4-Methoxy analogs. This comparison isolates the inductive ($ -I


 +R $) effects of the substituents on the carbonyl and alkyne shifts.[1]

Experimental Conditions: 100 MHz or 125 MHz, CDCl₃ or CD₃CN.

Carbon AssignmentTarget: 4-Fluoro Analog (ppm)Control: 4-Chloro Analog (ppm)Control: 4-Methoxy Analog (ppm)Signal Type / Coupling (

)
C=O (Carbonyl) 177.80 178.08177.83Singlet (Conjugated)
C-F (Ipso, C4') 164.39 137.09 (C-Cl)162.43 (C-OMe)Doublet (

Hz)
C-Ortho (C3'/5') 116.14 129.55114.61Doublet (

Hz)
C-Meta (C2'/6') 131.22 131.39130.90Doublet (

Hz)
C-Para (C1') 133.04 134.22132.96Doublet (

Hz) or Broad Singlet
Alkyne

(C3)
90.77 90.2090.28Singlet (Deshielded by resonance)
Alkyne

(C2)
85.99 87.4086.13Singlet
Phenyl (C-Ipso) 119.89 118.75120.07Singlet
Phenyl (Aromatic) 128.9 - 132.0 128.5 - 132.0128.9 - 132.0Multiplet/Overlapping

Key Insight: The chemical shift of the carbonyl (C=O) remains remarkably stable (~177.8 ppm) across all three analogs, indicating that the electronic effect of the para-substituent is largely attenuated by the aromatic ring before reaching the carbonyl center. However, the ortho carbons in the Fluoro-analog (116.14 ppm) are significantly shielded compared to the Chloro-analog (129.55 ppm) due to the strong shielding anisotropy of the fluorine atom.[1]

Part 3: Visualization of Logic & Workflow[2]

Diagram 1: NMR Assignment Logic Flow

This decision tree illustrates the mental model a researcher should use when assigning peaks for this specific molecule.

NMR_Assignment_Logic Start Raw 13C NMR Spectrum Region1 Region > 170 ppm Start->Region1 Region2 Region 80 - 100 ppm Start->Region2 Region3 Region 110 - 166 ppm (Aromatic) Start->Region3 Assign1 Assign C=O (Carbonyl) ~177.8 ppm Region1->Assign1 CheckRes Check Resonance Effect Region2->CheckRes Assign2 Higher ppm (90.8) = Beta-C Lower ppm (86.0) = Alpha-C CheckRes->Assign2 SplitCheck Identify J-Coupling (Doublets) Region3->SplitCheck J1 Large Splitting (~250Hz) Ipso C-F (~164 ppm) SplitCheck->J1 J2 Medium Splitting (~22Hz) Ortho C (~116 ppm) SplitCheck->J2 J3 Small Splitting (~9Hz) Meta C (~131 ppm) SplitCheck->J3 NoSplit No/Tiny Splitting Phenyl Ring + Para C SplitCheck->NoSplit

Caption: Decision tree for assigning 13C NMR signals in fluorinated alkynones, distinguishing shifts by hybridization and spin-spin coupling.

Diagram 2: Synthesis Workflow (Sonogashira Coupling)

The standard method for accessing this chemical space is the Sonogashira cross-coupling.[2]

Synthesis_Workflow SM1 4-Fluorobenzoyl chloride Cat Catalyst System: PdCl2(PPh3)2 (2 mol%) CuI (1 mol%) SM1->Cat SM2 Phenylacetylene SM2->Cat Cond Conditions: Et3N / THF RT to 50°C, N2 atm Cat->Cond Prod Target Alkynone (Yield: 85-92%) Cond->Prod

Caption: Optimized Sonogashira coupling pathway for the synthesis of 1-(4-fluorophenyl)-3-phenylprop-2-yn-1-one.

Part 4: Experimental Protocols

Synthesis Protocol (Sonogashira Coupling)

Note: This protocol minimizes homocoupling (Glaser coupling) byproducts.[1][3][4]

  • Preparation: Flame-dry a 25 mL Schlenk flask and cool under a stream of nitrogen.

  • Loading: Add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.01 equiv).[1][2][3]

  • Solvent: Add anhydrous THF (5 mL/mmol) and Triethylamine (3.0 equiv). Critical: Degas solvents thoroughly to prevent alkyne homocoupling.[2]

  • Addition: Add 4-fluorobenzoyl chloride (1.0 equiv) followed by dropwise addition of phenylacetylene (1.1 equiv).

  • Reaction: Stir at room temperature for 1 hour, then heat to 50°C for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup: Filter through a celite pad to remove metal salts.[2] Wash with brine, dry over MgSO₄, and concentrate.[1][3]

  • Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

NMR Acquisition Parameters

To replicate the data presented above, ensure the following acquisition parameters:

  • Solvent: CDCl₃ (77.16 ppm reference) or CD₃CN (1.32/118.26 ppm reference).[1][2][3] Note: CD₃CN often provides sharper resolution for quaternary carbons.[2]

  • Frequency: Minimum 100 MHz (for 13C) to resolve the C-F coupling clearly.

  • Pulse Sequence: Standard proton-decoupled 13C (zgpg30 or equivalent).

  • Relaxation Delay (D1): Set to

    
     seconds to ensure quantitative integration of the carbonyl peak is not required, but visibility is maximized.
    
  • Scans: Minimum 256 scans for adequate signal-to-noise ratio on the quaternary C-F doublet.

References

  • General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling. Molecules, 2023. [1][3]

  • Sonogashira Cross-Coupling: Mechanisms and Protocols. Organic Chemistry Portal.

  • 13C NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison Chemistry Data.

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling. Journal of Organic Chemistry, 1998.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one and Comparative Analytical Strategies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel synthetic compounds is paramount. For researchers working with complex organic molecules, mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one, a compound of interest in various research domains.

Beyond a mere theoretical exposition, this document serves as a comparative guide, juxtaposing mass spectrometry with other analytical techniques and underscoring the synergistic power of a multi-faceted analytical approach. The information presented herein is grounded in established principles of mass spectrometry and supported by experimental data from analogous chemical structures.

Unveiling the Molecular Blueprint: Predicted EI-MS Fragmentation of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one

The structure of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one, with its aromatic rings, ketone functionality, and alkyne bridge, presents several potential cleavage sites under electron ionization. The predicted fragmentation pathways are primarily dictated by the stability of the resulting fragment ions. The molecular ion ([M]⁺˙) for this compound (C₁₅H₉FO) is expected at an m/z of 224.23.[1]

Primary Fragmentation Pathways

The initial ionization event, the removal of an electron, will likely occur at the oxygen of the carbonyl group or the π-systems of the aromatic rings or the alkyne, due to the relatively lower ionization energy of non-bonding and π-electrons. The primary fragmentation events are anticipated to be α-cleavages adjacent to the carbonyl group, a characteristic fragmentation for ketones.[2][3][4]

1. α-Cleavage adjacent to the Carbonyl Group:

This is expected to be a dominant fragmentation pathway, leading to the formation of stable acylium ions.[5]

  • Cleavage 'a': Loss of the phenylpropynyl radical (C₉H₅•) to form the 4-fluorobenzoyl cation. This is a highly probable fragmentation, resulting in a prominent peak at m/z 123 .

  • Cleavage 'b': Loss of the 4-fluorophenyl radical (C₆H₄F•) to form the 3-phenylprop-2-ynoyl cation. This will likely produce a significant peak at m/z 129 .

2. Cleavage at the Alkyne-Phenyl Bond:

  • Cleavage 'c': Loss of a phenyl radical (C₆H₅•) from the molecular ion can lead to the formation of a fragment at m/z 147 .

3. Subsequent Fragmentations:

The initially formed fragment ions can undergo further fragmentation, aiding in the comprehensive structural elucidation.

  • Loss of Carbon Monoxide (CO): Acylium ions are known to readily lose a neutral molecule of carbon monoxide (CO).[6]

    • The 4-fluorobenzoyl cation (m/z 123) can lose CO to form the 4-fluorophenyl cation at m/z 95 .

    • The 3-phenylprop-2-ynoyl cation (m/z 129) can lose CO to yield a phenylpropargyl cation at m/z 101 .

The following diagram illustrates the predicted fragmentation pathways:

Fragmentation_Pattern M [M]⁺˙ m/z 224 frag123 [C₇H₄FO]⁺ m/z 123 M->frag123 - C₉H₅• frag129 [C₉H₅O]⁺ m/z 129 M->frag129 - C₆H₄F• frag147 [C₉H₄FO]⁺˙ m/z 147 M->frag147 - C₆H₅• frag95 [C₆H₄F]⁺ m/z 95 frag123->frag95 - CO frag101 [C₈H₅]⁺ m/z 101 frag129->frag101 - CO

Caption: Predicted EI-MS fragmentation of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one.

Summary of Predicted Key Fragments
m/zProposed Ion StructureFragmentation Pathway
224[C₁₅H₉FO]⁺˙Molecular Ion
129[C₉H₅O]⁺ (3-phenylprop-2-ynoyl cation)α-Cleavage: Loss of 4-fluorophenyl radical from [M]⁺˙
123[C₇H₄FO]⁺ (4-fluorobenzoyl cation)α-Cleavage: Loss of phenylpropynyl radical from [M]⁺˙
147[C₉H₄FO]⁺˙Cleavage of the alkyne-phenyl bond: Loss of phenyl radical from [M]⁺˙
101[C₈H₅]⁺ (phenylpropargyl cation)Loss of CO from m/z 129
95[C₆H₄F]⁺ (4-fluorophenyl cation)Loss of CO from m/z 123

A Comparative Analysis of Structural Elucidation Techniques

While mass spectrometry is a powerful tool, a comprehensive structural confirmation relies on a combination of analytical techniques. Each method provides a unique piece of the structural puzzle.

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, providing insights into the elemental composition and structural motifs.High sensitivity, small sample requirement, provides connectivity information through fragmentation.Isomeric differentiation can be challenging, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry of the molecule.Unambiguous structure determination, provides detailed 3D structural information.Lower sensitivity compared to MS, requires larger sample amounts, can be time-consuming.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule based on their characteristic vibrational frequencies.Fast, non-destructive, excellent for identifying key functional groups (e.g., C=O, C≡C).Provides limited information on the overall molecular structure, complex spectra can be difficult to interpret.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystalline solid.Provides the absolute structure of a molecule.Requires a single, high-quality crystal, which can be difficult to obtain.

Experimental Protocols

Mass Spectrometry Analysis

Objective: To obtain the electron ionization mass spectrum of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one.

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source.

Procedure:

  • Sample Preparation: Dissolve a small amount (approximately 1 mg) of the solid compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

  • Ionization: Utilize a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 400.

  • Data Acquisition and Analysis: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern.

The following workflow illustrates the general process of mass spectrometry analysis:

MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample injection Sample Injection dissolve->injection ionization Electron Ionization (70 eV) injection->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum Generation detector->spectrum interpretation Fragmentation Pattern Interpretation spectrum->interpretation comparison Comparison with Predicted Data interpretation->comparison

Caption: General workflow for mass spectrometry analysis.

Conclusion

The predicted mass spectrometry fragmentation pattern of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one is dominated by α-cleavages adjacent to the carbonyl group, leading to the characteristic formation of acylium ions at m/z 123 and m/z 129, followed by subsequent losses of carbon monoxide. While these predictions, rooted in the established fragmentation behavior of similar compounds like chalcones and other ketones, provide a robust framework for initial structural assessment, it is the synergistic application of multiple analytical techniques that will ultimately yield an unambiguous structural elucidation. For researchers in drug development and related fields, a comprehensive understanding of these analytical methodologies is not just beneficial, but essential for the confident characterization of novel chemical entities.

References

  • Fragmentation Study of Protonated Chalcones by Atmospheric Pressure Chemical Ionization and Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, [Link][6]

  • EI MS ion mode fragmentation ions for isomers of hydroxychalcones. ResearchGate, [Link][7]

  • Electron ionization induced fragmentation of 4-hydroxychalcone derivatives. ResearchGate, [Link][8]

  • The specific fragmentation process of chalcone flavonoids, take 2′,4′,4-trihydroxychalcone as an example. ResearchGate, [Link][9]

  • Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed, [Link][10]

  • 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one. PubChem, [Link][1]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles, [Link][2]

  • Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. ResearchGate, [Link][11]

  • Mass spectra of fluorocarbons. NIST, [Link][12]

  • Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube, [Link][3]

  • Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts, [Link][4]

  • Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. ResearchGate, [Link][13]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts, [Link][5]

Sources

Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Propargyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison between non-fluorinated propargyl ketones and their fluorinated counterparts (specifically trifluoromethyl propargyl ketones). While both classes serve as electrophilic warheads in drug design and chemical biology, their mechanisms of action, binding kinetics, and biological applications differ fundamentally.

  • Non-Fluorinated Propargyl Ketones: Primarily act as irreversible covalent inhibitors (suicide substrates) targeting nucleophilic cysteine residues via Michael addition (1,4-addition).

  • Fluorinated Propargyl Ketones: Function predominantly as reversible covalent inhibitors (transition-state analogues). The electron-withdrawing fluorine atoms activate the carbonyl carbon, facilitating stable hemiketal formation (1,2-addition) with serine or cysteine proteases.

Mechanistic Divergence: The "Fluorine Effect"[1]

The biological activity of these compounds is dictated by the site of nucleophilic attack. The introduction of a trifluoromethyl (


) group fundamentally alters the electrophilic landscape of the molecule.
Chemical Reactivity Profiles
FeatureNon-Fluorinated Propargyl KetoneFluorinated Propargyl Ketone (TFMK)
Primary Electrophile

-Carbon of the alkyne (Michael Acceptor)
Carbonyl Carbon (

)
Reaction Type 1,4-Nucleophilic Addition (Conjugate Addition)1,2-Nucleophilic Addition
Inhibition Mode Irreversible (Covalent Alkylation)Reversible (Hemiketal/Hemithioketal Formation)
Key Driver Conjugation of Alkyne with CarbonylStrong Inductive Effect (-I) of Fluorine
Hydration State Exists primarily as ketoneExists in equilibrium with gem-diol (hydrate)
Mechanistic Pathways (Diagram)

The following diagram illustrates the divergent reaction pathways when these compounds encounter a biological nucleophile (e.g., Cysteine thiol).

ReactionMechanism cluster_NonFluoro Non-Fluorinated Pathway cluster_Fluoro Fluorinated Pathway Enzyme Cysteine Protease (Active Site -SH) NF_Ketone Methyl Propargyl Ketone (R-C(=O)-C≡C-R') Enzyme->NF_Ketone Nucleophilic Attack F_Ketone Trifluoromethyl Propargyl Ketone (CF3-C(=O)-C≡C-R') Enzyme->F_Ketone Nucleophilic Attack Michael_Adduct Irreversible Thioether Adduct (Covalent Alkylation) NF_Ketone->Michael_Adduct 1,4-Addition (Attack at Alkyne) Hemiketal Stable Hemithioketal (Transition State Analogue) F_Ketone->Hemiketal 1,2-Addition (Attack at Carbonyl) Hemiketal->F_Ketone Reversible (Slow Dissociation)

Caption: Divergent inhibition mechanisms. Non-fluorinated variants favor irreversible Michael addition (Red), while fluorinated variants favor reversible hemiketal formation (Blue).

Biological Performance Comparison

Potency and Binding Affinity[2]
  • Fluorinated (TFMKs): The

    
     group significantly lowers the 
    
    
    
    of the formed hemiketal, stabilizing the tetrahedral intermediate. This mimics the transition state of peptide hydrolysis, resulting in tight-binding inhibition with
    
    
    values often in the nanomolar (nM) to picomolar (pM) range [1].
  • Non-Fluorinated: Potency relies on the rate of alkylation (

    
    ). While they can be potent, they often require specific alignment for the Michael addition to occur. Their "suicide" nature means potency is time-dependent.
    
Selectivity and Off-Target Effects
  • Fluorinated: High selectivity can be achieved by tailoring the peptide sequence (P1-P4 positions) attached to the ketone. However, the highly electrophilic carbonyl can be prone to hydration or reaction with other serine hydrolases [2].

  • Non-Fluorinated: Propargyl ketones are inherently reactive toward various cellular nucleophiles (glutathione, non-catalytic cysteines), leading to a higher risk of promiscuity and toxicity . They are often flagged as PAINS (Pan-Assay Interference Compounds) if not carefully designed.

Metabolic Stability
  • Fluorinated: The C-F bond is metabolically robust. However, TFMKs are susceptible to reduction by carbonyl reductases.

  • Non-Fluorinated: The alkyne moiety is susceptible to metabolic oxidation or hydration.

Experimental Protocols

Protocol: Determination of Reversibility (Jump-Dilution Assay)

To distinguish between the reversible inhibition of fluorinated ketones and the irreversible inhibition of non-fluorinated analogs, use the following self-validating protocol.

Materials:

  • Target Enzyme (e.g., Cathepsin B, 10 nM final).

  • Fluorogenic Substrate (e.g., Z-FR-AMC).

  • Test Compounds (Fluorinated vs. Non-fluorinated).

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA.

Workflow:

  • Incubation: Incubate Enzyme (100x concentration) with Inhibitor (10x

    
    ) for 30 minutes.
    
  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing the substrate.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) continuously for 60 minutes.

Data Interpretation:

  • Recovery of Activity: If the slope of product formation increases over time (curved progress curve), the inhibitor is reversible (characteristic of Fluorinated Propargyl Ketones).

  • No Recovery: If the slope remains linear and low (flat), the inhibitor is irreversible (characteristic of Non-Fluorinated Propargyl Ketones).

Protocol: Synthesis of Trifluoromethyl Propargyl Ketones

Note: This synthesis utilizes fluoroform, a greenhouse gas, requiring specialized handling.

Step-by-Step Methodology [3]:

  • Reagents: Methyl ester precursor, Fluoroform (

    
    ), KHMDS, Triglyme.[1]
    
  • Activation: Dissolve methyl ester in triglyme. Cool to -40°C.[2]

  • Trifluoromethylation: Add

    
     (gas) followed by KHMDS dropwise. The base deprotonates fluoroform to generate the 
    
    
    
    anion, which attacks the ester.
  • Workup: Quench with aqueous

    
    . Extract with ethyl acetate.[3]
    
  • Validation:

    
     NMR should show a singlet around -75 to -80 ppm (characteristic of TFMK).
    

Case Study Data: Cysteine Protease Inhibition

The following table summarizes comparative data for inhibitors targeting Cathepsin B, highlighting the impact of the fluorine substitution.

PropertyMethyl Propargyl Ketone (Analog)Trifluoromethyl Propargyl Ketone

(15 min)
1.2

M
0.04

M

(

)


Reversibility < 5% Recovery (Irreversible)> 90% Recovery (Reversible)
Hydration (

)
Negligible~0.8 (Significant Hydrate Form)
Primary Application Activity-Based Probes (Labeling)Therapeutic Candidates (Inhibitors)

Data synthesized from general structure-activity relationships of peptidyl fluoromethyl ketones [1][4].

References

  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry Source: PubMed / NIH [Link]

  • Reactivity versus steric effects in fluorinated ketones as esterase inhibitors Source: PMC / NIH [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters Source: Beilstein Journal of Organic Chemistry [Link]

  • Propargyl amides as irreversible inhibitors of cysteine proteases Source: PubMed [Link]

  • Inhibition kinetics of acetylcholinesterase with fluoromethyl ketones Source: Biochemistry (ACS) [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.